molecular formula C16H23NO B12397769 S (+) Tolperisone-d10

S (+) Tolperisone-d10

Numéro de catalogue: B12397769
Poids moléculaire: 255.42 g/mol
Clé InChI: FSKFPVLPFLJRQB-WDRUOUDTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S (+) Tolperisone-d10 is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 255.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H23NO

Poids moléculaire

255.42 g/mol

Nom IUPAC

(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2

Clé InChI

FSKFPVLPFLJRQB-WDRUOUDTSA-N

SMILES isomérique

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H]

SMILES canonique

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origine du produit

United States

Foundational & Exploratory

S (+) Tolperisone-d10 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to S (+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of this compound. It is intended for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

Chemical Structure and Physicochemical Properties

This compound is the deuterated form of S (+) Tolperisone (B1682978), a centrally acting muscle relaxant. The isotopic labeling involves the replacement of ten hydrogen atoms with deuterium (B1214612) on the piperidine (B6355638) ring, which makes it a valuable tool in pharmacokinetic and metabolic studies.

Molecular Architecture: this compound is a piperidine derivative characterized by a stereospecific (S)-configuration at the 2-methyl position of its propan-1-one backbone.[1] The structure comprises a 4-methylphenyl group and a piperidine ring where ten hydrogen atoms at positions 2,2,3,3,4,4,5,5,6,6 have been replaced by deuterium.[1] This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Name 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride[2]
Alternate Names 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride[4]
CAS Number 1185160-65-9 (Hydrochloride Salt)[1][2][3][4][5]
Molecular Formula C₁₆H₁₃D₁₀NO (Free Base)[1]
C₁₆H₁₃D₁₀NO • HCl (Hydrochloride Salt)[2][4]
Molecular Weight 255.42 g/mol (Free Base)[1]
291.88 g/mol (Hydrochloride Salt)[1][4]
Purity ≥99% deuterated forms (d₁-d₁₀)[2]
Formulation Solid[2]
Solubility Soluble in organic solvents (e.g., methanol (B129727), DMSO)[1][6]
Storage 2°C to 8°C[2]
Stability ≥ 4 years under recommended storage conditions[2]

Mechanism of Action

The mechanism of action of this compound is identical to that of its non-deuterated counterpart, Tolperisone. Tolperisone is a centrally acting muscle relaxant that primarily targets the central nervous system, specifically the spinal cord and brainstem, to alleviate muscle stiffness and spasms.[7][8] Its multifaceted mechanism involves:

  • Inhibition of Voltage-Gated Channels: Tolperisone blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels.[7][8][9] This action stabilizes neuronal membranes, reduces neuronal excitability, and dampens the transmission of nerve impulses that lead to muscle spasms.[7][9]

  • Modulation of Spinal Reflexes: It inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[2][7] This helps to reduce involuntary muscle activity and promote muscle relaxation.[7]

  • Membrane-Stabilizing Properties: The compound exhibits membrane-stabilizing effects, which contribute to its muscle-relaxing properties.[7]

  • Local Anesthetic Properties: Tolperisone also possesses local anesthetic properties, which may help in alleviating local pain associated with muscle spasms.[7]

A recent study has also suggested that Tolperisone hydrochloride can improve motor functions in Parkinson's disease models by inhibiting MMP-9 and downregulating the p38 MAPK and ERK1/2 signaling cascade.[10][11]

Tolperisone_Mechanism Tolperisone Tolperisone VGSC Voltage-Gated Sodium Channels Tolperisone->VGSC Inhibits VGCC Voltage-Gated Calcium Channels Tolperisone->VGCC Inhibits NeuronalMembrane Neuronal Membrane Stabilization Tolperisone->NeuronalMembrane Promotes SpinalReflexes Spinal Reflex Pathways (Monosynaptic & Polysynaptic) Tolperisone->SpinalReflexes Inhibits NerveImpulses Reduced Neuronal Excitability & Impulse Transmission MuscleRelaxation Muscle Relaxation & Reduced Spasticity NerveImpulses->MuscleRelaxation

Mechanism of Action of Tolperisone.

Isotopic Effects and Pharmacokinetics

Deuteration of Tolperisone to form this compound has minimal impact on its physical properties but significantly enhances its utility in analytical applications.[1] The increased mass due to the ten deuterium atoms allows for a clear distinction from the non-deuterated compound in mass spectrometry, making it an excellent internal standard.[1]

Key Isotopic Effects:

  • Analytical Utility: The distinct mass-to-charge (m/z) ratio of this compound allows for its use as an internal standard for the precise quantification of Tolperisone in complex biological matrices like plasma, serum, and tissue.[1][2] Its chemical behavior is nearly identical to the parent compound, ensuring co-elution during chromatographic separation.[1]

  • Metabolic Stability: The replacement of hydrogen with deuterium can sometimes lead to a stronger chemical bond, potentially slowing down metabolic processes that involve the cleavage of these bonds (kinetic isotope effect). This may result in an extended metabolic half-life, which is advantageous in pharmacokinetic studies.[1]

Pharmacokinetics of Tolperisone:

  • Absorption: Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract.[8][12]

  • Metabolism: It undergoes extensive metabolism in the liver and kidneys, primarily by CYP2D6, and to a lesser extent by CYP2C19, CYP2B6, and CYP1A2 isoenzymes.[12][13]

  • Excretion: The metabolites are primarily excreted via the kidneys.[8][12] The elimination half-life is approximately 1.5 to 2.5 hours.[8][12]

Synthesis and Purification

The synthesis of this compound generally follows the synthetic routes for Tolperisone, with the incorporation of deuterium at specific steps.

General Synthetic Approach: The synthesis typically starts with 4'-methylacetophenone (B140295) and formaldehyde (B43269), utilizing aminomethylation reactions to form the piperidine ring.[1]

Deuterium Incorporation Methods:

  • Deuterated Precursor Approach: This method involves using deuterium-labeled starting materials, such as deuterated formaldehyde (D₂CO) and piperidine-d11, to ensure site-specific incorporation of deuterium.[1]

  • Post-Synthetic Isotope Exchange: This less common method involves the catalytic deuteration of pre-formed Tolperisone using deuterium gas (D₂) and a catalyst like palladium. However, this can sometimes lead to side reactions.[1]

Synthesis_Workflow Start Starting Materials: 4'-methylacetophenone, Formaldehyde, Piperidine-d11 Reaction Mannich Reaction (Aminomethylation) Start->Reaction Intermediate Crude this compound Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification FinalProduct Pure this compound Purification->FinalProduct

General Synthesis Workflow for this compound.

Experimental Protocols

Protocol 1: Quantification of Tolperisone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol provides a general methodology for the determination of Tolperisone in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolperisone in human plasma.

Materials:

  • Tolperisone reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies

  • HPLC or UPLC system coupled with a tandem mass spectrometer

Methodology:

  • Standard and IS Solution Preparation:

    • Prepare stock solutions of Tolperisone and this compound (IS) in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Sample Preparation (LLE):

    • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

    • Vortex for 30 seconds.

    • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.[14]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.0 mm x 50 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[14]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolperisone and this compound.

    • Optimize parameters such as collision energy and declustering potential for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Tolperisone to the IS against the concentration of the calibration standards.

    • Determine the concentration of Tolperisone in the unknown samples from the calibration curve.

Analytical_Workflow Sample Plasma Sample Spike Spike with S (+) Tolperisone-d10 (IS) Sample->Spike Extraction Liquid-Liquid or Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Analysis Data Analysis & Quantification Data->Analysis

Bioanalytical Workflow for Tolperisone Quantification.

Protocol 2: In-Vivo Assessment of Muscle Relaxation using the Rotarod Test

This protocol describes a standard method to evaluate the effect of Tolperisone on motor coordination and balance in rodents, which is indicative of its muscle relaxant properties.[15]

Objective: To assess the muscle relaxant effects of Tolperisone on motor coordination and balance in mice or rats.

Materials:

  • Rotarod apparatus

  • Tolperisone hydrochloride solution

  • Vehicle control solution (e.g., saline)

  • Animal scale

  • Syringes and needles for administration

Methodology:

  • Acclimation and Training:

    • Acclimate the animals to the testing room for at least 30 minutes before the experiment.

    • Train the animals on the rotarod for a few days prior to the experiment to minimize learning effects. This involves placing them on the rotating rod at a low speed and gradually increasing it.

  • Drug Administration:

    • Weigh each animal to determine the correct dosage.

    • Administer Tolperisone hydrochloride or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

    • Allow for a pre-treatment period (typically 30-60 minutes) based on the drug's pharmacokinetic profile.[15]

  • Testing:

    • Place the animal on the rotating rod.

    • Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[15]

    • Record the latency to fall from the rod for each animal.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the average latency to fall for each animal in each treatment group.

    • Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[15] A significant decrease in the latency to fall in the treated group compared to the control group indicates a muscle relaxant effect.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical structure, coupled with the strategic placement of deuterium atoms, provides an ideal internal standard for the accurate and precise quantification of Tolperisone. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective application in preclinical and clinical studies. This guide serves as a foundational resource for professionals working with this important labeled compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of S-(+)-Tolperisone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Tolperisone (B1682978) has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity.[1] It is recognized for its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants. Tolperisone is a racemic mixture, with the S-(+)-enantiomer reported to possess the predominant skeletal muscle relaxant activity.[2] The deuteration of S-(+)-tolperisone to create S-(+)-Tolperisone-d10 aims to improve its metabolic stability and pharmacokinetic properties.[3] This guide focuses on the core mechanism of action, which is primarily the blockade of voltage-gated ion channels.

Core Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

The therapeutic effects of tolperisone are primarily attributed to its ability to modulate the activity of voltage-gated sodium (Nav) and calcium (Cav) channels. This dual blockade leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters, ultimately suppressing aberrant neuronal signaling responsible for muscle spasticity.

Blockade of Voltage-Gated Sodium Channels

Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This action reduces the number of available channels that can open in response to depolarization, thereby decreasing neuronal excitability. This mechanism is crucial for its muscle relaxant and analgesic effects.[4][5]

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on sodium channels, tolperisone also inhibits voltage-gated calcium channels, particularly N-type (Cav2.2) channels.[6] These channels are critical for neurotransmitter release at presynaptic terminals. By blocking these channels, tolperisone reduces the influx of calcium ions that triggers the release of excitatory neurotransmitters like glutamate (B1630785) in the spinal cord. This presynaptic inhibition contributes significantly to the suppression of spinal reflexes.[4]

Signaling Pathway

The mechanism of action of S-(+)-Tolperisone-d10 at the neuronal level can be visualized as a multi-step process that ultimately leads to muscle relaxation.

Signaling pathway of S-(+)-Tolperisone-d10.

Quantitative Data

The following tables summarize the available quantitative data for racemic tolperisone. It is important to note that these values may differ for the specific S-(+)-Tolperisone-d10 enantiomer.

Table 1: Inhibitory Concentration (IC50) of Racemic Tolperisone on Voltage-Gated Sodium Channel Isoforms [7][8][9][10]

Nav IsoformIC50 (µM)
Nav1.2~250
Nav1.3~200
Nav1.4>1000
Nav1.5~300
Nav1.6~150
Nav1.7~100
Nav1.849

Table 2: Pharmacokinetic Parameters of Racemic Tolperisone (Oral Administration) [1][2][11][12]

ParameterValue
Time to Peak Plasma Concentration (Tmax)~1.5 hours
Elimination Half-life (t1/2)~1.5 - 2.5 hours
MetabolismExtensively in the liver, primarily by CYP2D6

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of tolperisone.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This assay directly measures the inhibitory effect of a compound on voltage-gated sodium channels expressed in a stable cell line (e.g., HEK293).

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture: HEK293 cells stably expressing a specific Nav isoform are cultured. B Pipette Preparation: Glass micropipettes are pulled and filled with intracellular solution. A->B C Seal Formation: A high-resistance 'giga-seal' is formed between the pipette tip and the cell membrane. B->C D Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior. C->D E Data Recording (Baseline): Voltage-clamp protocol is applied to elicit and record sodium currents. D->E F Compound Application: S-(+)-Tolperisone-d10 is applied to the cell via perfusion. E->F G Data Recording (Post-Compound): The same voltage-clamp protocol is applied to record sodium currents in the presence of the compound. F->G H Data Analysis: Inhibition of sodium current is quantified to determine IC50. G->H

Workflow for whole-cell patch-clamp experiment.

Methodology: [13][14][15][16]

  • Cell Preparation: HEK293 cells stably expressing the desired human Nav channel isoform are cultured on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes (resistance 2-5 MΩ) are filled with the internal solution and positioned onto a single cell.

    • A giga-ohm seal is formed, and the membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -100 mV.

    • Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • After recording stable baseline currents, S-(+)-Tolperisone-d10 is applied at various concentrations via the perfusion system.

    • The effect on the peak sodium current is measured to determine the concentration-dependent inhibition and calculate the IC50 value.

Calcium Imaging for Calcium Channel Inhibition

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal depolarization and the inhibitory effect of the test compound.

Experimental Workflow:

Calcium_Imaging_Workflow A Cell Culture: Primary neurons or a suitable cell line (e.g., SH-SY5Y) are cultured on glass-bottom dishes. B Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Baseline Imaging: Baseline fluorescence is recorded using a fluorescence microscope. B->C D Compound Incubation: Cells are pre-incubated with S-(+)-Tolperisone-d10. C->D E Depolarization: Cells are stimulated with a depolarizing agent (e.g., high KCl) to open voltage-gated calcium channels. D->E F Post-Stimulation Imaging: Fluorescence changes are recorded to measure the calcium influx. E->F G Data Analysis: The change in fluorescence intensity is quantified to determine the inhibition of calcium influx. F->G

Workflow for calcium imaging experiment.

Methodology: [17][18][19][20][21]

  • Cell Preparation: Primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) are plated on poly-D-lysine coated glass-bottom dishes.

  • Dye Loading: Cells are loaded with a calcium indicator dye, such as Fluo-4 AM (2-5 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Imaging:

    • The dish is mounted on a fluorescence microscope equipped with a camera.

    • Baseline fluorescence is recorded.

    • Cells are pre-incubated with various concentrations of S-(+)-Tolperisone-d10.

    • Calcium influx is stimulated by adding a high potassium solution (e.g., 50 mM KCl) to depolarize the cells.

    • Fluorescence intensity is recorded over time.

  • Data Analysis: The change in fluorescence intensity (ΔF/F0) is calculated to quantify the intracellular calcium concentration. The inhibitory effect of S-(+)-Tolperisone-d10 on the depolarization-induced calcium influx is determined to calculate the IC50 value.

Isolated Spinal Cord Preparation for Spinal Reflex Inhibition

This ex vivo assay assesses the effect of a compound on synaptic transmission in the spinal cord by measuring the inhibition of spinal reflexes.

Experimental Workflow:

Spinal_Cord_Workflow A Spinal Cord Isolation: The spinal cord is dissected from a neonatal rat or mouse. B Preparation Mounting: The hemisected spinal cord is placed in a recording chamber and perfused with oxygenated aCSF. A->B C Electrode Placement: Stimulating electrodes are placed on a dorsal root, and recording electrodes are placed on the corresponding ventral root. B->C D Baseline Recording: Monosynaptic and polysynaptic reflexes are evoked by stimulating the dorsal root and recorded from the ventral root. C->D E Compound Application: S-(+)-Tolperisone-d10 is added to the perfusing aCSF. D->E F Post-Compound Recording: Spinal reflexes are recorded again in the presence of the compound. E->F G Data Analysis: The amplitude of the reflex potentials is measured to quantify the inhibitory effect. F->G

Workflow for isolated spinal cord experiment.

Methodology: [22][23][24]

  • Preparation: The spinal cord from a neonatal rodent (e.g., P4-P10 rat) is isolated and hemisected.

  • Recording:

    • The preparation is placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed on a dorsal root (e.g., L4 or L5), and a recording suction electrode is placed on the corresponding ventral root.

    • Single electrical pulses are delivered to the dorsal root to evoke a monosynaptic reflex (MSR) and polysynaptic reflexes (PSRs) in the ventral root.

  • Drug Application: After recording a stable baseline, S-(+)-Tolperisone-d10 is added to the aCSF at various concentrations.

  • Analysis: The amplitude of the MSR and PSRs is measured before and after drug application to determine the dose-dependent inhibition.

Conclusion

The core mechanism of action of S-(+)-Tolperisone-d10 is predicated on the well-established pharmacology of tolperisone, which involves the dual blockade of voltage-gated sodium and calcium channels. This action leads to a reduction in neuronal excitability and the inhibition of spinal reflexes, providing a strong rationale for its use as a centrally acting muscle relaxant. The deuteration of the S-(+)-enantiomer is a strategic modification aimed at improving its pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. Further research specifically characterizing the pharmacodynamic and pharmacokinetic properties of S-(+)-Tolperisone-d10 is warranted to fully elucidate its therapeutic potential and differentiate it from racemic tolperisone. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

S (+) Tolperisone-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S(+) Tolperisone-d10, a deuterated isotopologue of the S(+) enantiomer of Tolperisone (B1682978). This document details its chemical properties, its primary application as an internal standard in pharmacokinetic studies, and the underlying pharmacological mechanism of Tolperisone.

Core Data Presentation

The quantitative data for S(+) Tolperisone-d10 and its related compounds are summarized in the table below for ease of reference and comparison.

PropertyS(+) Tolperisone-d10 (Free Base)Tolperisone-d10 Hydrochloride (Racemic)
Molecular Formula C₁₆H₁₃D₁₀NOC₁₆H₁₄D₁₀ClNO
Molecular Weight 255.42 g/mol [1]291.88 g/mol [1][2]
CAS Number Not explicitly available¹1185160-65-9[1][2][3][4]

Experimental Protocols

S(+) Tolperisone-d10 is primarily utilized as an internal standard for the quantification of Tolperisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in a mass spectrometer[1].

Quantification of Tolperisone in Human Plasma using LC-MS/MS

This protocol is a representative example compiled from established methodologies for the analysis of Tolperisone in human plasma.

Objective: To determine the concentration of Tolperisone in human plasma samples from a pharmacokinetic study, using S(+) Tolperisone-d10 as an internal standard.

Materials:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Tolperisone and S(+) Tolperisone-d10 in methanol.

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5-300 ng/mL)[6].

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, standard, or QC, add the internal standard solution (S(+) Tolperisone-d10).

    • Add 1 mL of methyl t-butyl ether and vortex for 1 minute to extract the analyte and IS.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm particle size)[6].

    • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.5) and methanol (e.g., in an 12:88 v/v ratio)[6].

    • Flow Rate: 250 µL/min[6].

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific mass transitions for Tolperisone and S(+) Tolperisone-d10.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Tolperisone to S(+) Tolperisone-d10 against the concentration of the calibration standards.

    • Determine the concentration of Tolperisone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis and Isotopic Labeling Workflow

The synthesis of S(+) Tolperisone-d10 involves the asymmetric synthesis of the S(+) enantiomer of Tolperisone, followed by or concurrent with deuterium (B1214612) labeling. A general workflow is depicted below.

G cluster_synthesis Asymmetric Synthesis of S(+) Tolperisone cluster_separation Chiral Separation (if needed) 4_methylpropiophenone 4-Methylpropiophenone mannich_reaction Asymmetric Mannich Reaction 4_methylpropiophenone->mannich_reaction paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_reaction piperidine Piperidine-d10 or Piperidine piperidine->mannich_reaction S_tolperisone S(+) Tolperisone or S(+) Tolperisone-d10 mannich_reaction->S_tolperisone racemic_tolperisone Racemic Tolperisone-d10 hplc Chiral HPLC racemic_tolperisone->hplc S_enantiomer S(+) Tolperisone-d10 hplc->S_enantiomer R_enantiomer R(-) Tolperisone-d10 hplc->R_enantiomer

Caption: General workflow for the synthesis of S(+) Tolperisone-d10.

Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

Tolperisone, the parent compound, exerts its muscle relaxant effects by acting as a blocker of voltage-gated sodium and calcium channels in the central nervous system[7][8]. This action stabilizes neuronal membranes and reduces the release of neurotransmitters, leading to a decrease in muscle spasticity.

G cluster_neuron Presynaptic Neuron ActionPotential Action Potential VGSC Voltage-Gated Na+ Channel ActionPotential->VGSC opens VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC leads to opening of NeurotransmitterRelease Neurotransmitter Release VGCC->NeurotransmitterRelease triggers PostsynapticNeuron Postsynaptic Neuron NeurotransmitterRelease->PostsynapticNeuron acts on Tolperisone Tolperisone Tolperisone->VGSC blocks Tolperisone->VGCC blocks MuscleContraction Muscle Contraction PostsynapticNeuron->MuscleContraction leads to

Caption: Signaling pathway of Tolperisone's inhibitory action.

Experimental Workflow for Pharmacokinetic Analysis

The use of S(+) Tolperisone-d10 as an internal standard is a critical step in ensuring the accuracy and reproducibility of pharmacokinetic studies of Tolperisone. The workflow for such an analysis is outlined below.

G PlasmaSample 1. Plasma Sample Collection AddIS 2. Addition of S(+) Tolperisone-d10 (IS) PlasmaSample->AddIS Extraction 3. Liquid-Liquid Extraction AddIS->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 6. Data Analysis (Peak Area Ratio vs. Concentration) LCMS->DataAnalysis PKProfile 7. Pharmacokinetic Profile DataAnalysis->PKProfile

Caption: Workflow for LC-MS/MS analysis using an internal standard.

References

The Pharmacokinetics and Metabolism of Tolperisone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the management of spasticity and muscle hypertonicity. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its effective and safe clinical application, as well as for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its metabolic pathways and typical pharmacokinetic study workflows.

Pharmacokinetics

Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes substantial first-pass metabolism, resulting in a relatively low absolute bioavailability.

Absorption and Distribution

Following oral administration, tolperisone reaches peak plasma concentrations (Cmax) within 0.5 to 1.5 hours[1][2][3][4]. The bioavailability of orally administered tolperisone is approximately 17% to 22.3%, and this can be increased by about 100% when taken with a high-fat meal, which also increases the Cmax by approximately 45%[2][3][5]. The volume of distribution is significant, at around 5 L/kg, indicating extensive tissue distribution[2][3][5].

Metabolism and Excretion

Tolperisone is extensively metabolized in the liver and kidneys[1][4]. The primary metabolic pathway is methyl-hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2D6, leading to the formation of hydroxymethyl tolperisone[6][7][8]. Other CYP isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved in its metabolism to a lesser extent[3][7]. Tolperisone also undergoes P450-independent biotransformation, including carbonyl reduction[7][9].

The elimination of tolperisone is primarily renal, with over 98% of the dose excreted in the urine, almost entirely as metabolites[3]. Only a very small fraction (less than 0.1%) of the parent drug is excreted unchanged in the urine[6][8]. The elimination half-life of tolperisone is approximately 1.5 to 2.5 hours[1][2][3][6].

Pharmacokinetic Parameters

The pharmacokinetic parameters of tolperisone exhibit considerable interindividual variability, which is partly attributed to the genetic polymorphism of the CYP2D6 enzyme[6][8].

ParameterValueConditionsReference
Tmax (Time to Peak Plasma Concentration) 0.5 - 1.5 hoursOral administration[1][2][3][4]
0.90 ± 0.31 hours150 mg oral dose in healthy male Korean volunteers[10]
Cmax (Peak Plasma Concentration) 64.2 - 784.9 ng/mL150 mg oral dose in healthy male Korean volunteers[10]
AUC₀-∞ (Area Under the Curve) 125.9 - 1,241.3 ng/mL*h150 mg oral dose in healthy male Korean volunteers[10]
t½ (Elimination Half-Life) 1.5 - 2.5 hoursOral administration[1][2][3][6]
1.00 ± 0.28 hours150 mg oral dose in healthy male Korean volunteers[10]
1.55 ± 0.7 hoursIntravenous administration[5]
Bioavailability 17%Oral administration[3]
16.7 ± 8.9%Oral administration (Mydocalm tablets)[2][5]
22.3 ± 6.3%Oral administration (Mydeton tablets)[5]
Volume of Distribution (Vd) 5 L/kg[2][3]
5.1 ± 1.0 L/kgIntravenous administration[5]
Total Body Clearance 140.8 ± 33.8 L/hIntravenous administration[5]

Metabolism of Tolperisone

The biotransformation of tolperisone is complex, involving both P450-dependent and -independent pathways. The major metabolic reactions include methyl-hydroxylation and carbonyl reduction.

Metabolic Pathways

The primary metabolic pathway of tolperisone is the hydroxylation of the methyl group on the tolyl moiety, primarily catalyzed by CYP2D6, to form hydroxymethyl-tolperisone (M1)[6][7][8]. This metabolite can then undergo further carbonyl reduction[7][9]. Tolperisone itself can also be directly metabolized via carbonyl reduction[7][9]. Other minor pathways involve other CYP enzymes[3][7].

Tolperisone_Metabolism Tolperisone Tolperisone M1 Hydroxymethyl-tolperisone (M1) Tolperisone->M1 CYP2D6 (major) CYP2C19, CYP1A2 Reduced_Tolperisone Carbonyl-reduced Tolperisone Tolperisone->Reduced_Tolperisone Carbonyl Reductase Reduced_M1 Carbonyl-reduced M1 M1->Reduced_M1 Carbonyl Reductase

Metabolic pathway of tolperisone.

Experimental Protocols

The quantification of tolperisone and its metabolites in biological matrices is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Sample Collection and Preparation

For a typical pharmacokinetic study, blood samples are collected from subjects at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at -20°C or lower until analysis. For analysis, plasma samples are typically prepared using protein precipitation with an organic solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as methyl t-butyl ether[11][12].

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the most common analytical technique for the quantification of tolperisone in biological samples[10][11][13][14].

Table 2: Summary of Analytical Methods for Tolperisone Quantification

MethodMatrixKey ParametersReference
HPLC-UV Human PlasmaColumn: C18; Mobile Phase: Acetonitrile:Water (60:40) with pH adjusted to 3.0; Detection: 260 nm; LOQ: 50 ng/mL[12]
LC-MS/MS Human PlasmaColumn: C18; Mobile Phase: 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5):Methanol (12:88, v/v); Detection: ESI positive ion mode; LOQ: 0.5 ng/mL[11]
HPTLC -Mobile Phase: Methanol:Ethyl Acetate (3:7, v/v); Detection: 261 nm; LOD: 7.57 ng/spot; LOQ: 10 ng/spot[13]
Gas-Liquid Chromatography (GLC) Human PlasmaCapillary GLC method[5]
In Vitro Metabolism Studies

To investigate the metabolic pathways and identify the enzymes involved, in vitro studies are conducted using human liver microsomes (HLM) and recombinant human CYP enzymes. The formation of metabolites is monitored over time, and specific enzyme inhibitors or antibodies are used to identify the contribution of individual CYP isoforms[7][9].

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Tolperisone Administration (e.g., 150 mg oral dose) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -20°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Experimental workflow for a tolperisone pharmacokinetic study.

Drug-Drug Interactions

Given that tolperisone is a substrate for CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme. Co-administration with potent CYP2D6 inhibitors could increase tolperisone plasma concentrations, potentially leading to an increased risk of adverse effects. Tolperisone may also increase the blood levels of other drugs that are metabolized by CYP2D6[3][15]. However, some sources suggest that tolperisone has a low potential for clinically significant drug interactions[1][16].

Special Populations

Limited data are available on the pharmacokinetics of tolperisone in special populations such as individuals with renal or hepatic impairment. Given that the drug is extensively metabolized in the liver and its metabolites are excreted renally, caution is advised when administering tolperisone to patients with hepatic or renal dysfunction[6]. Dose adjustments may be necessary in these populations to avoid potential accumulation of the drug or its metabolites.

Conclusion

Tolperisone exhibits rapid absorption and extensive metabolism, primarily mediated by CYP2D6. Its pharmacokinetic profile is characterized by a short half-life and significant interindividual variability. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals working with this centrally acting muscle relaxant. Further studies in special populations are warranted to optimize its therapeutic use.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is fundamental to achieving reliable data, and among the various types, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium (B1214612), have emerged as the "gold standard."[1][2] This technical guide provides an in-depth exploration of the core principles, applications, experimental protocols, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis.

Core Principles and Unparalleled Advantages

A deuterium-labeled internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[3] This subtle modification imparts a distinct mass difference, allowing it to be differentiated from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4]

The foundational principle is that the deuterated IS, when added to a sample at a known concentration at the beginning of the analytical workflow, will behave almost identically to the analyte.[1][3] It will experience the same variations during sample preparation, such as extraction inefficiencies, and will have a nearly identical response to instrumental fluctuations and matrix effects.[2][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to significantly enhanced accuracy and precision in quantification.[1][4]

Key Advantages:

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components in a biological sample, are a major source of error in LC-MS/MS analysis.[6][7] Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, providing the most effective compensation.[8]

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the IS are affected similarly.[8]

  • Improved Accuracy and Precision: The use of a deuterated IS significantly improves the accuracy and precision of quantitative assays compared to structural analog internal standards or external calibration.[1][3] Studies have shown substantial improvements in assay performance, such as a reduction in the coefficient of variation (CV).[1]

Synthesis and Critical Considerations

The synthesis of a high-quality deuterium-labeled internal standard is crucial for its effective use. The primary goal is to introduce deuterium atoms into stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3][9]

Synthesis Strategies:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[9][10] While simpler, it carries the risk of placing labels in unstable positions.[9]

  • De Novo Chemical Synthesis: This approach builds the molecule from deuterated starting materials, offering greater control over the position and number of deuterium labels.[9][11]

Critical Considerations for a High-Quality Deuterated IS:

  • Label Stability: Deuterium labels must be placed on non-exchangeable positions.[3] Locations on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are prone to H/D exchange and should be avoided.[1][9]

  • Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the presence of unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3][10]

  • Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.[12]

  • Mass Shift: A sufficient mass difference (ideally 4-5 Da) between the analyte and the IS is recommended to minimize mass spectrometric cross-talk.[8]

Quantitative Data Presentation

The impact of using a deuterium-labeled internal standard on assay performance is significant. The following tables summarize comparative data, illustrating the improvements in precision and accuracy.

Table 1: Comparison of Internal Standards for Sirolimus Assay

Internal Standard Type Coefficient of Variation (CV) Range
Structural Analog (Desmethoxyrapamycin) 7.6% - 9.7%
Deuterium-Labeled Sirolimus (SIR-d3) 2.7% - 5.7%

Data sourced from a study evaluating a high-throughput HPLC-ESI-MS/MS assay for sirolimus.[1][13]

Table 2: Comparison of Internal Standards for Kahalalide F Assay

Internal Standard Type Mean Bias
Structural Analog 96.8%
Deuterium-Labeled (SIL) 100.3%

Data from an LC-MS/MS assay of the anticancer agent kahalalide F.[1]

Table 3: Typical Validation Results for a Bioanalytical Method Using a Deuterium-Labeled IS

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Standard Deviation CV (%) Accuracy (%)
LLOQ 0.75 0.74 0.04 5.1 98.3
Low 3.00 2.95 0.15 5.1 98.3
Medium 75.0 76.2 3.1 4.1 101.6
High 750.0 742.5 29.7 4.0 99.0

This table represents typical validation results for a hypothetical drug in human plasma, adhering to regulatory guidelines.[2]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following provides a generalized methodology for a typical quantitative analysis using a deuterium-labeled internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting drugs from biological matrices like plasma.

Materials:

  • Biological samples (e.g., human plasma), calibration standards, and quality control (QC) samples.

  • Deuterium-labeled internal standard working solution.

  • Precipitating agent (e.g., acetonitrile (B52724) or methanol, often acidified with 0.1% formic acid).[2]

  • Microcentrifuge tubes or 96-well plates.

  • Vortex mixer and centrifuge.

Methodology:

  • Aliquoting: Thaw frozen samples to room temperature and vortex to ensure homogeneity. Aliquot a precise volume (e.g., 100 µL) of each sample, standard, and QC into labeled tubes.[2][3]

  • Internal Standard Spiking: Add a small, fixed volume (e.g., 10-20 µL) of the deuterium-labeled IS working solution to all tubes (except for blank matrix samples).[2][3]

  • Vortexing: Briefly vortex the samples for approximately 10 seconds to ensure thorough mixing.[2][3]

  • Protein Precipitation: Add a larger volume (typically 3-4 times the sample volume, e.g., 300 µL) of the cold precipitating agent.[2][3]

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2][3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, ready for LC-MS/MS analysis.[2][3]

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example and requires optimization for specific analytes.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[2]

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[2]

  • LC Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the analyte of interest.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: Typically 1-10 µL.

MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is common.[1]

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]

  • MRM Transitions: Monitor at least two transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled IS.[1]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[4]

Data Analysis:

  • Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.[1]

  • Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.[1][4]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated IS Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chrom Chromatographic Separation (Analyte & IS Co-elute) Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Result Result Quantify->Result Final Result

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

G cluster_0 No Internal Standard (External Calibration) cluster_1 With Deuterium-Labeled Internal Standard Analyte1 Analyte Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 Signal1 Low Analyte Signal Matrix1->Signal1 Result1 Inaccurate Result (Underestimation) Signal1->Result1 Analyte2 Analyte Matrix2 Matrix Effect (Ion Suppression) Analyte2->Matrix2 IS2 Deuterated IS IS2->Matrix2 Signal2 Low Analyte Signal Matrix2->Signal2 Signal3 Low IS Signal Matrix2->Signal3 Ratio Peak Area Ratio (Analyte / IS) Remains Constant Signal2->Ratio Signal3->Ratio Result2 Accurate Result Ratio->Result2

Caption: How a deuterated internal standard compensates for matrix effects.

G start Need Internal Standard for Quantitative LC-MS is_sil_available Is a Stable Isotope-Labeled (SIL) Analyte Available? start->is_sil_available is_deuterated_suitable Is a Deuterated IS Feasible and Stable? is_sil_available->is_deuterated_suitable Yes use_analog Use Structural Analog IS (Requires more rigorous validation) is_sil_available->use_analog No use_sil Use SIL IS (Preferred Choice) use_deuterated Use Deuterated IS is_deuterated_suitable->use_deuterated Yes use_c13_n15 Consider ¹³C or ¹⁵N IS is_deuterated_suitable->use_c13_n15 No use_deuterated->use_sil use_c13_n15->use_sil

Caption: Decision tree for internal standard selection in bioanalysis.

Potential Challenges and Troubleshooting

While highly effective, the use of deuterium-labeled standards is not without potential challenges.

  • Isotopic Exchange (Back-Exchange): As mentioned, if deuterium labels are on unstable positions, they can exchange with protons from the solvent, compromising the integrity of the standard.[1][3] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[1] The solution is careful synthetic design to place labels on stable, non-exchangeable positions.[1]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS.[1][7] This is more pronounced with a high degree of deuteration.[14] If this separation is significant, the analyte and IS may experience differential matrix effects, leading to inaccurate quantification.[3] Chromatographic conditions should be optimized to ensure co-elution.[12]

  • Purity of the Standard: The presence of unlabeled analyte in the labeled standard can cause an overestimation of the analyte's concentration, particularly at the LLOQ.[3] The purity of the IS must be verified.

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[15] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, there is a globally harmonized framework.[15] These guidelines consistently recommend the use of a stable isotope-labeled analyte as the preferred choice for an internal standard.[5][15] While not strictly mandatory in all cases, using a deuterated IS is considered best practice and is expected by regulatory agencies for robust and reliable bioanalytical data.[16][17]

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative pharmacology. Their ability to accurately and precisely correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for generating high-quality data in drug discovery, development, and clinical trials.[1] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust, reliable, and regulatory-compliant bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data that informs pivotal decisions in pharmaceutical research.[3]

References

S (+) Tolperisone-d10: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for S (+) Tolperisone-d10. Due to the limited availability of data specific to the S (+) enantiomer of deuterated tolperisone (B1682978), this document extrapolates information from studies on tolperisone hydrochloride and its deuterated form. The principles of stability testing and degradation pathways discussed are broadly applicable to this compound.

Overview and Intended Use

This compound is the deuterated stable isotope-labeled form of S (+) Tolperisone. Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone associated with neurological diseases[1]. The deuterated form, Tolperisone-d10, is primarily intended for use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. Based on data for Tolperisone-d10 (hydrochloride) and general tolperisone compositions, the following conditions are recommended.

Table 1: Recommended Storage Conditions for Tolperisone Compounds

ParameterConditionSource
Temperature 2°C to 8°C[3]
18-25°C ("dry conditions")[4]
Humidity 5-25% relative humidity ("dry conditions")[4]
Container Tightly sealed container[4][5]
Formulation Solid[3]
Shipping Wet ice in continental US; may vary elsewhere[3]
Room temperature in continental US; may vary elsewhere[2]

It is important to note that specific storage recommendations may be provided on the Certificate of Analysis for a particular batch of this compound, which should be followed diligently[2].

Stability Profile and Degradation Pathways

Tolperisone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.

Table 2: Summary of Forced Degradation Studies on Tolperisone Hydrochloride

Stress ConditionObservationsReference
Acid Hydrolysis 2.4% degradation.[6]
Alkali Hydrolysis 4.77% degradation. Showed degradation. Considerable degradation found to occur in base hydrolysis.[6][7][8]
Neutral Hydrolysis Showed degradation. Considerable degradation found to occur in water hydrolysis.[7][8]
Oxidative (Peroxide) 1.6% degradation. Showed degradation. Considerable degradation found to occur in oxidation.[6][7][8]
Thermal Degradation 1.8% degradation.[6]
Photolytic Degradation No significant degradation mentioned in the reviewed studies.[7][8]

These findings suggest that the piperidine (B6355638) ring and the ketone functional group in the tolperisone molecule are potential sites for degradation. The deuteration in the piperidine ring of this compound is not expected to significantly alter these degradation pathways but may affect the rate of degradation.

A known impurity and potential degradant of tolperisone is 4-methyl- propiophenone (B1677668) (4-MMPPO)[4]. Another study highlights the high reactivity of the degradant 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP), which could be responsible for allergic reactions[9].

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols based on validated stability-indicating methods for tolperisone hydrochloride, which can be adapted for this compound.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Alkali Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at room temperature or with heating.

    • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration[6].

    • Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 254 nm) and/or fluorescent light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method, such as RP-HPLC.

Stability-Indicating RP-HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][10].

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate)[8][10]. The pH may be adjusted to achieve optimal separation[10].

  • Flow Rate: Typically 1.0 mL/min[8][10].

  • Detection: UV detection at a wavelength where the drug and its impurities have significant absorbance (e.g., 254 nm or 273 nm)[8][10].

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[8][10].

Visualizations

The following diagrams illustrate the logical relationships in the stability testing of this compound.

G cluster_factors Factors Affecting Stability cluster_substance This compound cluster_degradation Degradation Pathways cluster_products Result Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH pH pH->Hydrolysis Substance This compound (Solid Form) Substance->Hydrolysis Substance->Oxidation Substance->Photolysis Substance->Thermolysis Products Degradation Products Hydrolysis->Products Oxidation->Products Photolysis->Products Thermolysis->Products G cluster_workflow Stability Testing Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., RP-HPLC) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method (ICH Guidelines) Method_Development->Method_Validation Stability_Study Long-term & Accelerated Stability Studies Method_Validation->Stability_Study Analysis Analyze Samples at Specific Time Points Stability_Study->Analysis Data_Evaluation Evaluate Data for Degradants, Assay, and Purity Analysis->Data_Evaluation End End: Determine Shelf-life & Storage Conditions Data_Evaluation->End

References

Methodological & Application

Application Note: High-Throughput Analysis of Tolperisone in Human Plasma using S (+) Tolperisone-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of musculoskeletal spasms and spasticity.[1][2] Accurate and robust quantification of tolperisone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tolperisone in human plasma. The method employs S (+) Tolperisone-d10, a stable isotope-labeled derivative, as an internal standard (IS) to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4]

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[3][4] Its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during extraction and chromatographic separation.[3][5] However, its increased mass allows for distinct detection by the mass spectrometer, leading to reliable quantification.[5] This method is well-suited for researchers, scientists, and drug development professionals requiring a validated protocol for tolperisone analysis.

Materials and Methods

Reagents and Chemicals
  • Tolperisone reference standard (≥98% purity)

  • This compound internal standard (≥99% deuterated forms)[6]

  • HPLC-grade methanol (B129727) and acetonitrile

  • Ammonium formate (B1220265)

  • Formic acid

  • Human plasma (K2EDTA)

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized, 18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of tolperisone and the internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
  • Column: Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm)[2]

  • Mobile Phase: 10 mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v)[2]

  • Flow Rate: 250 µL/min[2]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C

  • Run Time: Approximately 2.5 minutes[1]

Mass Spectrometric Conditions
  • Ion Source: Electrospray Ionization (ESI), positive ion mode

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolperisone: Precursor ion (Q1) m/z 246.2 → Product ion (Q3) m/z 98.1[7]

    • This compound: Precursor ion (Q1) m/z 256.2 → Product ion (Q3) m/z 108.1 (projected)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tolperisone in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

ParameterResult
Linearity Range0.5 - 300 ng/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][2]

Table 2: Accuracy and Precision of the LC-MS/MS Method

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (e.g., 1.5 ng/mL)≤ 12.3%[1]≤ 12.3%[1]Within ±5.0%[1]
Medium QC (e.g., 100 ng/mL)≤ 12.3%[1]≤ 12.3%[1]Within ±5.0%[1]
High QC (e.g., 250 ng/mL)≤ 12.3%[1]≤ 12.3%[1]Within ±5.0%[1]

Table 3: Recovery of Tolperisone from Human Plasma

AnalyteExtraction Recovery (%)
Tolperisone> 98%[7][8]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 extract Extract Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration Ratio (Analyte/IS) integrate->calculate quantify Quantify Tolperisone calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of tolperisone.

tolperisone_moa tolperisone Tolperisone inhibition Inhibition tolperisone->inhibition na_channel Voltage-Gated Sodium Channels neuron Spinal Interneurons na_channel->neuron ca_channel Voltage-Gated Calcium Channels ca_channel->neuron inhibition->na_channel inhibition->ca_channel reflex Reduced Reflex-Mediated Muscle Tone neuron->reflex

Caption: Simplified mechanism of action of tolperisone.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of tolperisone in human plasma. The utilization of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, which is crucial in drug development and clinical trial settings.

References

Application Note: Quantitative Analysis of Tolperisone in Plasma using S-(+)-Tolperisone-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases.[1] Accurate quantification of Tolperisone in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolperisone in human plasma. The method employs a stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.

Tolperisone is primarily metabolized in the liver by the CYP2D6 enzyme into hydroxymethyl tolperisone.[2][3] Due to genetic polymorphism of CYP2D6, there can be significant interindividual variation in plasma concentrations, making precise quantification essential for personalized medicine.[2][4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: Tolperisone Hydrochloride, S-(+)-Tolperisone-d10 Hydrochloride (Internal Standard)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Methyl t-butyl ether (MTBE)

  • Buffers: Ammonium formate (B1220265), Formic acid

  • Plasma: Human plasma with K2EDTA as an anticoagulant

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Tolperisone and the internal standard (IS) from human plasma.

  • Thaw frozen plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the S-(+)-Tolperisone-d10 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 1 mL of methyl t-butyl ether.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.5 with formic acid)B: Methanol
Gradient Isocratic (e.g., 12% A: 88% B) or a shallow gradient optimized for peak shape
Flow Rate 0.250 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 2.5 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument
Ion Spray Voltage Optimized for the specific instrument
MRM Transitions Tolperisone: m/z 246.2 → 98.1S-(+)-Tolperisone-d10: m/z 256.2 → 108.1

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Tolperisone in plasma. The data is compiled from established methodologies and demonstrates the performance of similar LC-MS/MS assays.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Tolperisone0.5 - 300> 0.999

Data adapted from a validated LC-MS/MS method for Tolperisone.[6]

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC ≤ 5.7± 8.4≤ 4.1± 11.4
Medium QC ≤ 5.7± 8.4≤ 4.1± 11.4
High QC ≤ 5.7± 8.4≤ 4.1± 11.4

Data represents typical acceptance criteria for bioanalytical method validation and is based on values reported for similar assays.[7]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Tolperisone ~95Minimal, compensated by IS
Internal Standard ~83-

Recovery values are based on reported data for similar extraction methods.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add S-(+)-Tolperisone-d10 (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex Extraction (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for the quantitative analysis of Tolperisone in plasma.

tolperisone_metabolism Tolperisone Tolperisone Metabolite Hydroxymethyl Tolperisone Tolperisone->Metabolite Hydroxylation Enzyme CYP2D6 Enzyme->Tolperisone

Caption: Metabolic pathway of Tolperisone.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tolperisone in human plasma. The use of the stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic and clinical research applications. The straightforward liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Tolperisone.

References

Method Development for the Bioanalysis of Tolperisone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a bioanalytical method for Tolperisone (B1682978), a centrally acting muscle relaxant. The described methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of Tolperisone in human plasma. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Additionally, this note includes a summary of validation parameters from published methods and visual representations of the drug's mechanism of action and the bioanalytical workflow to aid researchers in establishing a robust and reliable assay for pharmacokinetic and other clinical studies.

Introduction

Tolperisone is a centrally acting muscle relaxant used in the treatment of increased muscle tone associated with neurological diseases.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for the evaluation of Tolperisone's pharmacokinetics and for supporting clinical drug development.[4] This application note outlines a reliable LC-MS/MS method for the determination of Tolperisone in human plasma.

Mechanism of Action

Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, primarily at the level of the spinal cord and brainstem.[2][3] It inhibits neuronal signaling by blocking voltage-gated sodium and calcium channels in a state-dependent manner.[2] This dual blockade reduces neuronal excitability and presynaptic neurotransmitter release, ultimately leading to the inhibition of spinal reflexes and muscle relaxation.[2]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tolperisone Tolperisone Na_channel Voltage-gated Na+ Channel Tolperisone->Na_channel Blocks Ca_channel Voltage-gated Ca2+ Channel Tolperisone->Ca_channel Blocks Na_channel->Ca_channel Leads to opening of Vesicles Synaptic Vesicles (Neurotransmitters) Ca_channel->Vesicles Triggers release of Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitter Release (Inhibited) Action_Potential Action Potential Action_Potential->Na_channel Activates Muscle_Contraction Reduced Muscle Contraction Receptors->Muscle_Contraction Leads to

Tolperisone's Mechanism of Action at the Synapse.

Bioanalytical Method and Protocols

A sensitive and selective LC-MS/MS method for the determination of Tolperisone in human plasma has been developed and validated.[5] The following sections detail the experimental procedures.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a robust method for extracting Tolperisone from plasma.[4][5]

Protocol:

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (IS), such as dibucaine.[5]

  • Vortex the sample for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).[5]

  • Vortex for 5 minutes.

  • Centrifuge at 4700 rpm for 15 minutes at room temperature.[6]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.[5]

ParameterCondition
Column Luna C18 (2.0 mm x 50 mm, 5 µm) or equivalent
Mobile Phase 10 mM Ammonium formate (B1220265) buffer (pH 3.5) : Methanol (12:88, v/v)
Flow Rate 250 µL/min
Injection Volume 5 µL
Column Temperature Ambient
Run Time Approximately 2.5 minutes
Mass Spectrometric Conditions

Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Tolperisone m/z 246.2 → 98.1
MRM Transition IS (Dibucaine) m/z 344.3 → 287.2
Source Temperature 500 °C
IonSpray Voltage 5500 V

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for a Tolperisone bioanalytical assay.

Validation ParameterTypical Results
Linearity Range 0.5 - 300 ng/mL (r > 0.999)[5]
LLOQ 0.5 ng/mL[5]
Intra-day Precision ≤ 12.3%[7]
Inter-day Precision ≤ 12.3%[7]
Accuracy Within ±5.0%[7]
Recovery Mean extraction recovery of ~95%[8]
Stability Stable for at least 24 hours at room temperature in processed samples and after three freeze-thaw cycles.[6]

Experimental Workflow

The overall workflow for the bioanalysis of Tolperisone is depicted in the following diagram.

Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Bioanalytical Workflow for Tolperisone Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Tolperisone in human plasma. The detailed protocols and validation summaries serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to confidently implement this method for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for Preclinical Research Using S(+) Tolperisone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S(+) Tolperisone (B1682978) is the dextrorotatory enantiomer of tolperisone, a centrally acting muscle relaxant. The S(+) enantiomer is reported to possess the predominant muscle relaxant activity.[1] S(+) Tolperisone-d10 is a deuterated form of S(+) Tolperisone, which serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties to the parent drug but distinct mass.[2] These application notes provide detailed protocols for the use of S(+) Tolperisone in preclinical research to evaluate its efficacy and pharmacokinetics, with S(+) Tolperisone-d10 used as a critical tool for accurate quantification.

Tolperisone hydrochloride is utilized for the symptomatic treatment of muscle spasms and spasticity.[3] Its mechanism of action primarily involves the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability.[3][4] Tolperisone acts on the spinal cord and brainstem to inhibit polysynaptic spinal reflexes, leading to its muscle relaxant effects.[3]

Mechanism of Action

S(+) Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism of action at the central nervous system level. It does not produce significant sedative effects commonly associated with other centrally acting muscle relaxants.[1][3]

The primary mechanisms include:

  • Blockade of Voltage-Gated Sodium Channels: S(+) Tolperisone blocks voltage-gated sodium channels in neurons, which prolongs the inactivated state of these channels and increases the refractory period. This action stabilizes the neuronal membrane and inhibits the propagation of action potentials.[1]

  • Inhibition of Voltage-Gated Calcium Channels: The compound also blocks N-type and L-type voltage-gated calcium channels in a frequency-dependent manner at presynaptic nerve terminals.[1][5] This presynaptic inhibition reduces the release of neurotransmitters, such as glutamate, from primary afferent endings.[1][6]

  • Modulation of MAPK Signaling Pathway: Recent studies suggest that tolperisone can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically downregulating the phosphorylation of p38 MAPK and ERK1/2. This may contribute to its neuroprotective and motor function-improving effects.[5]

Signaling Pathway of S(+) Tolperisone

Tolperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_intracellular Intracellular Signaling Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release Glutamate Release Vesicle->Release Glutamate_Receptor Glutamate Receptor Release->Glutamate_Receptor Activates Muscle_Contraction Muscle Contraction Glutamate_Receptor->Muscle_Contraction Leads to Tolperisone S(+) Tolperisone Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks MAPK_pathway MAPK Signaling (p38, ERK1/2) Tolperisone->MAPK_pathway Downregulates MMP9 MMP-9 Expression MAPK_pathway->MMP9 Regulates Neuronal_Survival Neuronal Survival MAPK_pathway->Neuronal_Survival Affects

Caption: Mechanism of action of S(+) Tolperisone.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolperisone in Preclinical Species
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
RatIV----1.55 ± 0.7-[7]
RatOral10Depression of muscle tone observed----[8]
DogOral80 (daily for 6 months)No clinical or biological toxicity noted----[8]

Note: Detailed preclinical pharmacokinetic data for Tolperisone is not extensively published. The available data suggests high inter-individual variability.[7][8][9]

Table 2: Analytical Method Parameters for Tolperisone Quantification
ParameterMethodValueReference
Analytical TechniqueLC-MS/MS-[2]
Internal StandardDibucaine (or S(+) Tolperisone-d10)-[2]
Lower Limit of Quantification (LLOQ)LC-MS/MS0.5 ng/mL[2]
Linearity RangeLC-MS/MS0.5 - 300 ng/mL[2]
Sample VolumePlasma200 µL[2]
Extraction MethodLiquid-Liquid ExtractionMethyl t-butyl ether[2]

Experimental Protocols

In Vivo Efficacy Studies

The following are standard preclinical models to assess the muscle relaxant activity of S(+) Tolperisone.

Objective: To evaluate the effect of S(+) Tolperisone on motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • S(+) Tolperisone solution

  • Vehicle control (e.g., saline, distilled water)

  • Animal weighing scale

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Training: Train the animals on the rotarod at a constant or accelerating speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the test day to establish a baseline performance.

  • Drug Administration: On the test day, weigh each animal and administer S(+) Tolperisone or vehicle control via the desired route (e.g., intraperitoneal, oral gavage). A typical dose to assess pharmacodynamic effects in rodents is around 10 mg/kg.[8]

  • Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the rotating rod.

  • Data Collection: Record the latency to fall from the rod. A shorter latency compared to the vehicle control group indicates impaired motor coordination and a potential muscle relaxant effect.

Objective: To measure the effect of S(+) Tolperisone on muscle strength.

Materials:

  • Grip strength meter

  • S(+) Tolperisone solution

  • Vehicle control

  • Animal weighing scale

  • Syringes and needles

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Baseline Measurement: Allow the animal to grasp the grid of the grip strength meter with its forelimbs and gently pull it backward until it releases its grip. Record the peak force. Repeat this 3-5 times to get a stable baseline reading.

  • Drug Administration: Administer S(+) Tolperisone or vehicle.

  • Testing: At specified time points post-administration, repeat the grip strength measurement.

  • Data Analysis: A decrease in grip strength in the treated group compared to the control group suggests muscle relaxation. The grip strength can be normalized to the animal's body weight.

Objective: To assess the overall muscle relaxant effect of S(+) Tolperisone.

Materials:

  • Adjustable inclined plane

  • S(+) Tolperisone solution

  • Vehicle control

  • Animal weighing scale

  • Syringes and needles

Procedure:

  • Acclimation: Familiarize the animals with the testing apparatus.

  • Drug Administration: Administer S(+) Tolperisone or vehicle.

  • Testing: At various time points after dosing, place the animal on the inclined plane at a specific angle.

  • Data Collection: Determine the maximum angle at which the animal can maintain its position for a set period (e.g., 60 seconds) without sliding down. A reduction in the maximum angle in the treated group indicates a muscle relaxant effect.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of S(+) Tolperisone in a preclinical species (e.g., rats). This protocol outlines the use of S(+) Tolperisone-d10 as an internal standard.

Materials:

  • S(+) Tolperisone

  • S(+) Tolperisone-d10 (for internal standard)

  • Vehicle for dosing (e.g., saline with a solubilizing agent)

  • Animal species (e.g., Sprague-Dawley rats)

  • Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimate the animals to the housing conditions. For IV administration, cannulate the appropriate blood vessel (e.g., jugular vein).

  • Dosing: Administer a single dose of S(+) Tolperisone via the desired route (oral or IV).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Spike the samples with a known concentration of S(+) Tolperisone-d10 as the internal standard.

    • Chromatographic Separation: Use a suitable C18 column to separate S(+) Tolperisone and S(+) Tolperisone-d10 from endogenous plasma components.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and the internal standard.

  • Data Analysis: Calculate the plasma concentration of S(+) Tolperisone at each time point. Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Measurement (e.g., Rotarod Training, Grip Strength) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Administer S(+) Tolperisone or Vehicle randomization->treatment testing Post-treatment Testing at Multiple Time Points treatment->testing data_collection Data Collection (e.g., Latency to Fall, Force) testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for in vivo muscle relaxation studies.

Logical Relationship for Pharmacokinetic Analysis

PK_Analysis_Logic cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro (Bioanalytical) Phase cluster_analysis Data Analysis Phase dosing S(+) Tolperisone Dosing (Oral or IV) sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction Plasma Sample Extraction with S(+) Tolperisone-d10 (IS) plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of S(+) Tolperisone lcms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameters

Caption: Logical workflow for pharmacokinetic analysis.

References

Application Note: High-Throughput Analysis of Tolperisone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[1][2] Accurate and reliable quantification of Tolperisone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative bioanalysis by mass spectrometry.[3][4] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects, which effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][5] This application note provides a detailed protocol for the sample preparation and analysis of Tolperisone in human plasma using a deuterated internal standard (Tolperisone-d10) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presented method is a consolidation and adaptation of established bioanalytical techniques for Tolperisone, optimized for high-throughput applications.[6][7] The primary sample preparation technique described is protein precipitation, which is a simple, rapid, and effective method for removing the majority of proteinaceous matrix components from plasma samples.[8][9]

Experimental Workflow

The overall workflow for the sample preparation of Tolperisone from human plasma is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Spike with Tolperisone-d10 Internal Standard plasma->add_is add_pp Add Acetonitrile (B52724) (Protein Precipitation) add_is->add_pp vortex Vortex Mix add_pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for Tolperisone analysis in human plasma.

Experimental Protocols

1. Materials and Reagents

  • Tolperisone hydrochloride (Reference Standard)

  • Tolperisone-d10 hydrochloride (Deuterated Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Standard and Internal Standard Solutions

  • Tolperisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolperisone hydrochloride and dissolve it in 10 mL of methanol.

  • Tolperisone Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 6000 ng/mL.[6]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolperisone-d10 hydrochloride and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.

3. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To each tube, add 200 µL of the respective plasma sample (blank, standard, QC, or unknown).

  • Add 50 µL of the Internal Standard Working Solution (50 ng/mL Tolperisone-d10) to all tubes except the blank. To the blank tube, add 50 µL of the 50:50 methanol/water mixture.

  • Vortex each tube for 10 seconds.

  • Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][8]

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of labeled vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm)[6]
Mobile Phase A 10 mM Ammonium formate buffer (pH 3.5) in water[6]
Mobile Phase B Methanol[6]
Gradient Isocratic (e.g., 12% A: 88% B)[6]
Flow Rate 250 µL/min[6]
Injection Volume 5 µL[7]
Column Temperature 40°C
Run Time Approximately 2.5 minutes[7]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tolperisone: To be optimized (e.g., precursor ion > product ion)
Tolperisone-d10: To be optimized (e.g., precursor ion+10 > product ion)
Collision Energy To be optimized
Source Temperature To be optimized

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalytical method for Tolperisone. While the data presented here are from studies that may have used non-deuterated internal standards, similar performance is expected with a deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterResultReference
Linearity Range 0.5 - 300 ng/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
Low QC ≤ 12.3%± 5.0%≤ 12.3%± 5.0%[7]
Medium QC ≤ 12.3%± 5.0%≤ 12.3%± 5.0%[7]
High QC ≤ 12.3%± 5.0%≤ 12.3%± 5.0%[7]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction RecoveryReference
Tolperisone 95%[10]
Internal Standard 83% (for Prednisolone)[10]

Note: The recovery of a deuterated internal standard is expected to be very similar to that of the unlabeled analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and analysis of Tolperisone in human plasma using a deuterated internal standard. The use of protein precipitation offers a rapid and efficient method for sample clean-up, suitable for high-throughput environments. The incorporation of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures the highest level of accuracy and precision for the quantification of Tolperisone in biological samples, making this method well-suited for regulated bioanalytical studies.

References

Application Notes and Protocols for the Use of S-(+)-Tolperisone-d10 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-Tolperisone is the dextrorotatory enantiomer of tolperisone (B1682978), a centrally acting muscle relaxant. The metabolism of tolperisone is a critical factor in its pharmacokinetic profile and is primarily mediated by the cytochrome P450 (CYP) enzyme system. S-(+)-Tolperisone-d10 is a deuterated analog of S-(+)-Tolperisone, which serves as an invaluable tool in drug metabolism studies. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for variability during sample preparation and analysis.

Application of S-(+)-Tolperisone-d10 in Drug Metabolism Studies

The primary application of S-(+)-Tolperisone-d10 in drug metabolism studies is its use as an internal standard for the accurate quantification of the parent drug, S-(+)-Tolperisone, and its metabolites in various biological matrices. Deuterated standards are considered the gold standard for LC-MS/MS-based bioanalysis due to their similar physicochemical properties to the analyte, ensuring they behave almost identically during extraction, chromatography, and ionization. Furthermore, deuteration at specific sites can be used to investigate the kinetic isotope effect, providing insights into the reaction mechanisms of drug-metabolizing enzymes. Studies have shown that deuterated analogs of tolperisone can exhibit increased stability against biodegradation by CYP enzymes, leading to enhanced bioavailability.

Metabolic Pathways of Tolperisone

Tolperisone undergoes extensive metabolism in the liver. The primary metabolic pathway is the hydroxylation of the methyl group on the p-tolyl moiety, primarily catalyzed by CYP2D6.[1][2][3] To a lesser extent, other CYP isoforms such as CYP2C19, CYP2B6, and CYP1A2 are also involved.[1] The resulting primary metabolite is hydroxymethyl-tolperisone. Further oxidation and reduction reactions can also occur.

Tolperisone_Metabolism Tolperisone S-(+)-Tolperisone Metabolite1 Hydroxymethyl-tolperisone Tolperisone->Metabolite1 CYP2D6 (major) CYP2C19, CYP1A2, CYP2B6 (minor) (Hydroxylation) OtherMetabolites Other Metabolites Metabolite1->OtherMetabolites Further Oxidation/Reduction

Figure 1: Metabolic Pathway of S-(+)-Tolperisone.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of S-(+)-Tolperisone in the presence of human liver microsomes (HLMs), using S-(+)-Tolperisone-d10 as an internal standard for accurate quantification.

Materials:

  • S-(+)-Tolperisone

  • S-(+)-Tolperisone-d10

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of S-(+)-Tolperisone (1 mM) in DMSO.

    • Prepare a stock solution of S-(+)-Tolperisone-d10 (1 mM) in DMSO.

    • Prepare working solutions of S-(+)-Tolperisone by diluting the stock solution with phosphate buffer to the desired concentrations.

    • Prepare the internal standard working solution (e.g., 100 nM S-(+)-Tolperisone-d10) in ACN/MeOH (50:50, v/v).

    • Prepare the HLM suspension in phosphate buffer (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the S-(+)-Tolperisone working solution to initiate the reaction. The final substrate concentration is typically in the low micromolar range.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard (S-(+)-Tolperisone-d10).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining S-(+)-Tolperisone at each time point.

Data Analysis:

  • Calculate the percentage of S-(+)-Tolperisone remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Reagents Prepare Reagents: - S-(+)-Tolperisone - S-(+)-Tolperisone-d10 (IS) - Human Liver Microsomes - NADPH System Incubate Incubate at 37°C: - Microsomes - S-(+)-Tolperisone Reagents->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Quench Terminate Reaction at Time Points (Add Acetonitrile + IS) Add_NADPH->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Data

Figure 2: Experimental Workflow for Metabolic Stability Assay.
Quantitative LC-MS/MS Bioanalytical Method

This protocol provides a general framework for the quantification of S-(+)-Tolperisone in a biological matrix using S-(+)-Tolperisone-d10 as an internal standard.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-(+)-Tolperisone: Q1/Q3 transition to be determined (e.g., based on precursor and product ions)

    • S-(+)-Tolperisone-d10: Q1/Q3 transition to be determined (e.g., precursor ion will be +10 Da compared to the unlabeled compound)

  • Collision Energy: Optimized for each transition.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing S-(+)-Tolperisone-d10 (internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of S-(+)-Tolperisone into the blank biological matrix.

  • Process the calibration standards and quality control (QC) samples along with the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of S-(+)-Tolperisone in the study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables provide examples of how quantitative data from drug metabolism studies of tolperisone can be presented.

Table 1: In Vitro Metabolic Stability of S-(+)-Tolperisone in Human Liver Microsomes

Time (min)S-(+)-Tolperisone Remaining (%)
0100
585
1560
3035
4515
605
t½ (min) Calculated Value
CLint (µL/min/mg protein) Calculated Value

Table 2: Enzyme Kinetics of S-(+)-Tolperisone Hydroxylation by Recombinant Human CYP2D6

ParameterValue
Km (µM) To be determined experimentally
Vmax (pmol/min/pmol CYP) To be determined experimentally
CLint (Vmax/Km) (µL/min/pmol CYP) Calculated Value

Table 3: Inhibition of CYP2D6 by Tolperisone

CYP2D6 Substrate ProbeInhibition Constant (Ki) (µM)
Dextromethorphan O-demethylation17[1]
Bufuralol 1'-hydroxylation30[1]

Conclusion

S-(+)-Tolperisone-d10 is an essential tool for the accurate and precise quantification of S-(+)-Tolperisone in drug metabolism and pharmacokinetic studies. The protocols provided herein offer a framework for conducting in vitro metabolic stability assays and developing robust bioanalytical methods. The use of such deuterated internal standards is highly recommended to ensure the generation of reliable data for regulatory submissions and to advance our understanding of the metabolic fate of S-(+)-Tolperisone.

References

Application Note: Analytical Method Validation for the Quantification of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

AN-TOL-2025

Introduction

Tolperisone is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases.[1][2] Accurate and reliable analytical methods for the quantification of Tolperisone in bulk drug and pharmaceutical dosage forms are crucial for quality control and regulatory compliance. This application note provides a detailed overview and protocols for the validation of analytical methods for Tolperisone quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), in accordance with ICH guidelines.[3][4][5][6][7]

Analytical Techniques

Both HPLC and HPTLC are powerful techniques for the separation and quantification of Tolperisone.[1][2][8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution, sensitivity, and is well-suited for the quantification of Tolperisone and its impurities.[2][9][10] Reverse-phase HPLC is the most common mode used.[1][2][12]

  • High-Performance Thin-Layer Chromatography (HPTLC): Provides a simpler, cost-effective, and high-throughput alternative for the quantification of Tolperisone.[8][13]

This document outlines the validation parameters and protocols for both techniques.

Method Validation Parameters

The analytical methods are validated as per the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] For Tolperisone, this involves demonstrating no interference from excipients, impurities, or degradation products.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5] It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for Tolperisone Quantification

This protocol describes a stability-indicating RP-HPLC method for the determination of Tolperisone.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]

  • Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][12]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio, delivered in an isocratic or gradient mode.[9][12] For example, a mixture of methanol (B129727) and acetonitrile (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2][9]

  • Detection Wavelength: 254 nm or 260 nm.[9][10][12]

  • Injection Volume: 10-20 µL.[9]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tolperisone reference standard in the mobile phase or a suitable diluent to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution (from Tablets): Weigh and finely powder at least 20 tablets. Transfer a quantity of powder equivalent to a specific amount of Tolperisone into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution before injection.[9][12]

3. Validation Procedure:

  • Specificity: Analyze the drug substance, a placebo solution, and a sample solution. The chromatogram of the drug should not show any interference from the placebo at the retention time of Tolperisone. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should also be performed to demonstrate the separation of degradation products from the main drug peak.[9][14]

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98-102%.[12]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[1][12]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2%.[1]

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters such as flow rate, mobile phase composition, and detection wavelength, and evaluate the effect on the results. The %RSD should remain within acceptable limits.[2]

Protocol 2: Validated HPTLC Method for Tolperisone Quantification

This protocol outlines a sensitive and precise HPTLC method for the determination of Tolperisone.[8][13]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.[8][13]

  • Mobile Phase: A suitable solvent system, for example, methanol: ethyl acetate (B1210297) (3:7, v/v).[8][13]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate in absorbance mode at the wavelength of maximum absorption for Tolperisone (e.g., 261 nm).[8][13]

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of Tolperisone reference standard in a suitable solvent like methanol (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the linearity plot.

  • Sample Solution (from Tablets): Extract a known amount of powdered tablets with a suitable solvent, sonicate, filter, and dilute to a known concentration.[13]

3. Validation Procedure:

  • Specificity: Spot the sample, standard, and placebo solutions on the plate. The Rf value of the spot from the sample solution should match that of the standard, and there should be no interfering spots from the placebo. Forced degradation studies should also be performed.[8][13]

  • Linearity: Apply different concentrations of the standard solution to the plate. Plot the peak area against the concentration to establish the calibration curve.[8][13]

  • Accuracy (Recovery): Perform recovery studies by adding known amounts of the standard drug to the sample solution at different levels.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple applications of the same sample and calculating the %RSD.

  • LOD and LOQ: Determine from the calibration curve using the standard deviation of the intercept and the slope.[8][13]

  • Robustness: Evaluate the effect of small changes in the mobile phase composition, development distance, and detection wavelength on the results.

Data Presentation

The quantitative data from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Parameters for Tolperisone

Validation ParameterAcceptance CriteriaObserved Value
Linearity Range Correlation coefficient (r²) ≥ 0.9990.9995
Concentration Range10 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.10%
LOD -0.5 µg/mL[2]
LOQ -3.0 µg/mL[2]
Specificity No interference at the retention time of TolperisonePassed
Robustness %RSD ≤ 2.0%Passed

Table 2: Summary of HPTLC Method Validation Parameters for Tolperisone

Validation ParameterAcceptance CriteriaObserved Value
Linearity Range Correlation coefficient (r²) ≥ 0.990.998
Concentration Range50 - 800 ng/spot[8][13]
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 100.8%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%1.2%
Intermediate Precision≤ 2.0%1.5%
LOD -7.57 ng/spot[8][13]
LOQ -10 ng/spot[8][13]
Specificity No interference at the Rf of TolperisonePassed
Robustness %RSD ≤ 2.0%Passed

Visualization of Workflows

experimental_workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standards prep_standard->prep_working hplc_analysis HPLC Analysis prep_working->hplc_analysis hptlc_analysis HPTLC Analysis prep_working->hptlc_analysis prep_sample Prepare Sample Solution (from tablets) prep_sample->hplc_analysis prep_sample->hptlc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness hptlc_analysis->specificity hptlc_analysis->linearity hptlc_analysis->accuracy hptlc_analysis->precision hptlc_analysis->lod_loq hptlc_analysis->robustness

Caption: Experimental workflow for Tolperisone analytical method validation.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Validated Method Validated Method Specificity Specificity Validated Method->Specificity Linearity Linearity Validated Method->Linearity Accuracy Accuracy Validated Method->Accuracy Precision Precision Validated Method->Precision Range Range Validated Method->Range LOD LOD Validated Method->LOD LOQ LOQ Validated Method->LOQ Robustness Robustness Validated Method->Robustness Linearity->Range Precision->Accuracy

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: High-Throughput Analysis of S (+) Tolperisone-d10 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S (+) Tolperisone-d10 in human plasma. This compound serves as an ideal internal standard for pharmacokinetic studies of tolperisone (B1682978), a centrally acting muscle relaxant. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric settings optimized for high-throughput screening. All quantitative data and experimental parameters are presented in a clear, tabular format for ease of use.

Introduction

Tolperisone is a centrally acting muscle relaxant prescribed for the treatment of increased muscle tone associated with neurological diseases.[1] It functions by blocking voltage-gated sodium and calcium channels.[1][2] Accurate quantification of tolperisone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing. This document provides a detailed protocol for the detection of this compound, which can be adapted for the quantification of tolperisone in clinical and preclinical research.

Signaling Pathway and Mechanism of Action

Tolperisone exerts its muscle relaxant effects by targeting the central nervous system, specifically the brainstem and spinal cord.[2][3] Its primary mechanism involves the state-dependent blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3] This action reduces neuronal hyperexcitability and inhibits polysynaptic spinal reflexes, leading to a decrease in muscle tone without significant sedative effects.[3]

Tolperisone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Na_Channel_pre Voltage-gated Na+ Channel Ca_Channel_pre Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel_pre->Vesicle Influx leads to vesicle fusion Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Muscle_Response Reduced Muscle Spasticity Receptor->Muscle_Response Signal Transduction Tolperisone Tolperisone Tolperisone->Na_Channel_pre Blocks Tolperisone->Ca_Channel_pre Blocks

Caption: Mechanism of action of Tolperisone at the synapse.

Experimental Protocols

This section provides detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for tolperisone extraction from plasma.[4]

  • Aliquot Plasma: In a clean microcentrifuge tube, add 200 µL of human plasma.

  • Spike Internal Standard: Add an appropriate volume of this compound working solution to each plasma sample.

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide to each tube and vortex briefly.

  • Extraction: Add 1 mL of methyl tert-butyl ether.

  • Vortex & Centrifuge: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The following chromatographic conditions are based on methods developed for the analysis of tolperisone.[4][5]

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 (e.g., Luna C18, 50 x 2.0 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Methanol
Gradient Isocratic: 12% A, 88% B
Flow Rate 250 µL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~2.5 minutes
Mass Spectrometry

The mass spectrometer settings are optimized for the detection of this compound and its unlabeled counterpart.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 20 psi
Collision Gas Nitrogen

Quantitative Data

The following table summarizes the key quantitative parameters for the detection of this compound and Tolperisone. The MRM transition for Tolperisone has been reported as m/z 246 -> 98.[6] The precursor ion for this compound is expected to be m/z 256, with the same product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tolperisone 246.298.115025
This compound 256.298.115025

The linear range for tolperisone quantification is typically 0.5 to 300 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[4]

Experimental Workflow

The overall workflow for the analysis of this compound in human plasma is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Evaporate to Dryness LLE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Methods for Tolperisone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Tolperisone. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during the LC-MS/MS analysis of Tolperisone, providing potential causes and systematic solutions.

Question 1: I am observing significant peak tailing for my Tolperisone peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like Tolperisone, which contains an amine group. This asymmetry, where the latter half of the peak is broader than the front half, is often caused by secondary-site interactions between the positively charged Tolperisone molecule and negatively charged residual silanol (B1196071) groups on the surface of silica-based LC columns.[1][2][3] This unwanted interaction creates an additional retention mechanism, causing some molecules to elute later and resulting in a "tail".[3]

Other potential causes for peak tailing that can affect some or all peaks in a chromatogram include:

  • Column Contamination: Buildup of sample matrix components on the column.

  • Column Overload: Injecting too much sample, exceeding the column's capacity.[4]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings.[4]

To resolve peak tailing, follow this systematic approach:

  • Assess the Scope: Determine if only the Tolperisone peak is tailing or if all peaks are affected. If all peaks are tailing, the issue is likely related to the column or system (extra-column volume, contamination). If only the Tolperisone peak is tailing, the cause is more likely chemical in nature (secondary interactions).

  • Modify the Mobile Phase:

    • Acidify the Mobile Phase: Adding a small percentage of a volatile acid, such as 0.1% formic acid, to your mobile phase can help to protonate the residual silanol groups on the silica (B1680970) surface, reducing their interaction with the positively charged Tolperisone.[1][2][3]

    • Introduce a Buffer: If acidification alone is insufficient, using a buffer like 10 mM ammonium (B1175870) formate (B1220265) in the mobile phase can be very effective. The positively charged ammonium ions in the buffer will compete with Tolperisone for the active silanol sites, minimizing the secondary interactions.[1][2][3]

  • Optimize the Column:

    • Use a High-Purity Silica Column: Modern columns are often manufactured with higher purity silica and are end-capped to minimize the number of free silanol groups.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with hybrid particle technology, may be less prone to these secondary interactions.

  • Review Sample and System Parameters:

    • Check for Column Overload: Prepare and inject a series of sample dilutions (e.g., 1:2, 1:5, 1:10). If the peak shape improves with dilution, the original sample was likely overloaded.[4]

    • Minimize Extra-Column Volume: Ensure that all tubing is as short as possible and that all fittings are correctly made to avoid dead volume.[4]

Question 2: My results are inconsistent, and I suspect matrix effects are suppressing the Tolperisone signal. How can I identify and mitigate this?

Answer:

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with complex biological samples like plasma.[5] These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and irreproducible results.[6][7]

Here’s how to address potential matrix effects:

  • Assess Matrix Effects: A common method to evaluate matrix effects is the post-extraction spike.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[8]

    • Optimize Extraction: If you are using protein precipitation, which can be a cruder cleanup method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.[6] Several published methods for Tolperisone utilize LLE with solvents like methyl t-butyl ether.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough, as dilution will reduce the concentration of matrix components.[9]

  • Enhance Chromatographic Separation:

    • Adjust the Gradient: Modifying the gradient profile to better separate the Tolperisone peak from the co-eluting matrix components can significantly reduce ion suppression.[8]

    • Use a Different Column: A column with a different selectivity may be able to resolve the analyte from the interfering matrix components.

  • Optimize Ion Source Parameters: While less effective than sample cleanup and chromatography, adjusting ion source parameters like gas flows and temperatures can sometimes help to minimize the impact of matrix effects.[10]

Question 3: I am observing carryover of Tolperisone in my blank injections after running a high-concentration sample. What are the common sources of carryover and how can I eliminate it?

Answer:

Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can compromise the accuracy of your results, especially for low-level samples.[11][12] It is particularly common with "sticky" compounds that can adhere to surfaces within the LC-MS/MS system.[12]

To troubleshoot and prevent carryover, consider the following:

  • Identify the Source: A systematic approach is needed to pinpoint the source of the carryover. This can be done by injecting blanks after modifying the LC-MS plumbing (e.g., bypassing the column or autosampler) to isolate the contribution of each component.[11] Common sources include:

    • Autosampler: The injection needle, sample loops, and valve rotor seals are frequent culprits.[13]

    • LC Column: The column itself can retain and slowly release the analyte.

    • Ion Source: Contamination of the ion source can lead to persistent background signals.

  • Optimize the Autosampler Wash Method:

    • Use a Stronger Wash Solvent: Your needle wash solvent should be strong enough to effectively remove all traces of the analyte. A mixture of organic solvents like isopropanol, methanol, and acetonitrile (B52724) is often effective.[13]

    • Increase Wash Volume and Time: Ensure that the wash volume is sufficient to flush the entire sample loop and that the wash time is adequate.

  • Improve Chromatographic Conditions:

    • Implement a Column Wash: At the end of each run or batch, incorporate a high-organic wash step in your gradient to flush any retained compounds from the column.

    • Use a Guard Column: A guard column can help to trap strongly retained compounds and is easier and more cost-effective to replace than the analytical column.

  • System Maintenance:

    • Regularly Clean the Ion Source: Follow the manufacturer's recommendations for cleaning the ion source to prevent the buildup of contaminants.[13]

    • Replace Worn Components: Worn injector rotor seals and other system components can be a source of carryover and should be replaced as part of a regular maintenance schedule.[11]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for Tolperisone analysis?

A1: A good internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (m/z). For Tolperisone, several internal standards have been successfully used, including Dibucaine and Chlorzoxazone.[1][4] An ideal IS would be a stable isotope-labeled version of Tolperisone, as it would have nearly identical chromatographic behavior and ionization efficiency.

Q2: What are the typical mass transitions (MRM) for Tolperisone?

A2: Tolperisone is typically analyzed in positive electrospray ionization (ESI) mode. The precursor ion ([M+H]⁺) for Tolperisone is m/z 246. A common product ion for quantification is m/z 98. Therefore, the multiple reaction monitoring (MRM) transition is often m/z 246 → 98.[6] It is always recommended to optimize the collision energy to achieve the most stable and intense fragment ion for your specific instrument.

Q3: What are the key validation parameters to assess for a Tolperisone LC-MS/MS method?

A3: According to regulatory guidelines such as those from the ICH, a validated bioanalytical method should demonstrate specificity, linearity, accuracy, precision, recovery, and stability.[14] For Tolperisone, linearity is typically established over a range of 0.5 to 300 ng/mL in plasma.[4] Accuracy and precision (both intra- and inter-day) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]

Q4: How can I ensure the stability of Tolperisone in biological samples?

A4: Analyte stability is crucial for accurate quantification.[15] For Tolperisone, stability should be evaluated under various conditions that mimic the sample lifecycle:

  • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.

  • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.

  • Post-Preparative Stability: Check the stability of the extracted samples in the autosampler.

If instability is observed, potential solutions include keeping samples on ice during preparation, adding stabilizers, or minimizing the time between collection and analysis.[6]

Data Presentation

The following tables summarize quantitative data from published LC-MS/MS methods for Tolperisone analysis.

Table 1: Chromatographic Conditions for Tolperisone Analysis

ParameterMethod 1Method 2
Column Luna C18 (50 x 2.0 mm, 5 µm)[4]Zorbax C8 (50 x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)[4]10 mM Ammonium Formate (pH 3.8)[1]
Mobile Phase B Methanol[4]Acetonitrile[1]
Gradient/Isocratic Isocratic (12:88, A:B)[4]Isocratic (40:60, A:B)[1]
Flow Rate 250 µL/min[4]Not Specified
Retention Time 0.6 min[4]< 2.5 min[1]

Table 2: Mass Spectrometric Parameters for Tolperisone Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 246
Product Ion (m/z) 98[6]
Internal Standard Dibucaine[4] or Chlorzoxazone[1]

Table 3: Method Validation Parameters for Tolperisone Analysis

ParameterMethod 1Method 2
Linearity Range 0.5 - 300 ng/mL[4]0.5 - 200 ng/mL[1]
LLOQ 0.5 ng/mL[4]0.5 ng/mL[1]
Intra-day Precision (%RSD) Within acceptable limits≤ 12.3%[1]
Inter-day Precision (%RSD) Within acceptable limits≤ 12.3%[1]
Accuracy Within acceptable limits± 5.0%[1]

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of Tolperisone in human plasma, based on published methods.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Dibucaine at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Column: Luna C18 (50 x 2.0 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) and Methanol (12:88, v/v).

  • Flow Rate: 250 µL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: ESI in positive mode.

  • MRM Transitions:

    • Tolperisone: m/z 246 → 98

    • Dibucaine (IS): m/z 344 → 271

  • Data Acquisition and Processing: Use appropriate software (e.g., Analyst) to acquire and process the data.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in Tolperisone analysis.

Tolperisone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation ESI ESI+ LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Tolperisone analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Scope Are all peaks tailing? Start->Check_Scope Only_Tolperisone Only Tolperisone Peak Check_Scope->Only_Tolperisone No All_Peaks All Peaks Check_Scope->All_Peaks Yes Modify_Mobile_Phase Modify Mobile Phase (Add Acid/Buffer) Only_Tolperisone->Modify_Mobile_Phase Check_Column Check Column (Contamination/Overload) All_Peaks->Check_Column Resolved Issue Resolved Modify_Mobile_Phase->Resolved Check_System Check System (Extra-column Volume) Check_Column->Check_System Check_System->Resolved

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Bioanalysis of Tolperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Tolperisone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of Tolperisone?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Tolperisone and its internal standard (IS).[1] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method, potentially leading to erroneous pharmacokinetic data.[1][2][3]

Q2: What are the common sources of matrix effects in plasma-based Tolperisone assays?

A2: The primary sources of matrix effects in plasma are endogenous components.[1] Phospholipids (B1166683) are a major contributor to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] Other sources include salts, proteins, and metabolites that may co-elute with Tolperisone.[4] Exogenous sources like dosing vehicles, anticoagulants used during blood collection, and contaminants from sample processing materials can also contribute to matrix effects.[5]

Q3: How can I evaluate the presence and magnitude of matrix effects in my Tolperisone assay?

A3: The most common method to assess matrix effects is the post-extraction addition method.[3][6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, and its variability across different lots of matrix is a key indicator of the relative matrix effect. An internal standard is used to normalize the matrix factor.[6]

Q4: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during the validation of bioanalytical methods.[1][7] The guidance documents stipulate that the variability of the matrix effect across at least six different lots of the biological matrix should be assessed to ensure the method is robust and reliable.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bioanalysis of Tolperisone.

Issue 1: Poor Peak Shape and Asymmetry for Tolperisone
  • Possible Cause: Interaction of Tolperisone, a basic compound, with active sites on the stationary phase or contaminants on the column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Ensure the mobile phase pH is appropriate for Tolperisone's pKa to maintain it in a consistent ionic state. Adding a small amount of a basic modifier like diethylamine (B46881) can help improve peak shape.

    • Column Flushing: Implement a rigorous column washing protocol between batches to remove strongly retained matrix components.

    • Guard Column: Use a guard column to protect the analytical column from irreversible adsorption of matrix components.

Issue 2: Significant Ion Suppression Observed for Tolperisone
  • Possible Cause: Co-elution of Tolperisone with phospholipids or other endogenous matrix components.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modify the HPLC gradient to better separate Tolperisone from the early-eluting, highly suppressing phospholipid region.

    • Enhance Sample Preparation: Move from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove interfering components.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tolperisone is the most effective way to compensate for matrix effects, as it will experience similar ion suppression as the analyte.[9]

Issue 3: High Variability in Matrix Factor Across Different Plasma Lots
  • Possible Cause: The bioanalytical method is sensitive to lot-to-lot variations in the composition of the biological matrix.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Re-evaluate the sample preparation method. A more rigorous cleanup procedure can reduce the impact of matrix variability.

    • Chromatographic Optimization: Adjust the chromatographic conditions to enhance the separation of Tolperisone from variable matrix components.

    • Matrix Matched Calibrators and QCs: If variability persists, preparing calibration standards and quality control samples in the same lot of matrix as the study samples can help mitigate the issue, though this is not always practical for large studies.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Sample Preparation:

    • Extract six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., protein precipitation with acetonitrile).

    • Prepare a neat solution of Tolperisone and its internal standard (IS) in the reconstitution solvent at a concentration representing the midpoint of the calibration curve.

  • Spiking:

    • To the extracted blank matrix from each of the six lots, add a known amount of Tolperisone and IS (post-extraction spike).

    • Prepare a set of standards in the neat solution at the same concentration.

  • Analysis:

    • Analyze both the post-extraction spiked samples and the neat solution samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each lot of matrix as the ratio of the peak area of Tolperisone in the post-extraction spiked sample to the mean peak area of Tolperisone in the neat solution.

    • IS-Normalized MF: Divide the MF of Tolperisone by the MF of the IS for each lot.

    • Coefficient of Variation (CV%): Calculate the CV% of the IS-normalized MF across the six lots. A CV% of ≤15% is generally considered acceptable.

Data Presentation

Table 1: Illustrative Matrix Factor Data for Tolperisone

Plasma LotTolperisone Peak Area (Post-Spiked)IS Peak Area (Post-Spiked)Tolperisone MFIS MFIS-Normalized MF
185,000110,0000.850.880.97
282,000105,0000.820.840.98
391,000115,0000.910.920.99
479,000100,0000.790.800.99
588,000112,0000.880.900.98
684,000108,0000.840.860.98
Mean Neat Solution Peak Area 100,000125,000Mean: 0.98
Std Dev: 0.007
CV (%): 0.71

Note: Data are for illustrative purposes only.

Visualizations

Troubleshooting_Matrix_Effects start High Matrix Effect Observed (CV% > 15%) q_sample_prep Is sample preparation selective enough? start->q_sample_prep a_ppt Currently using Protein Precipitation (PPT) q_sample_prep->a_ppt No q_chromatography Is chromatographic separation adequate? q_sample_prep->q_chromatography Yes sol_lle_spe Implement LLE or SPE a_ppt->sol_lle_spe end_success Matrix Effect Controlled (CV% <= 15%) sol_lle_spe->end_success a_coelution Analyte co-elutes with phospholipid region q_chromatography->a_coelution No q_is Is an appropriate Internal Standard (IS) being used? q_chromatography->q_is Yes sol_gradient Modify gradient to improve separation a_coelution->sol_gradient sol_gradient->end_success a_analog_is Using an analog IS q_is->a_analog_is No q_is->end_success Yes (using SIL-IS) sol_sil_is Use a Stable Isotope-Labeled (SIL) IS a_analog_is->sol_sil_is sol_sil_is->end_success Sample_Prep_Workflow plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Optimizing Tolperisone and S (+) Tolperisone-d10 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Tolperisone (B1682978) and its deuterated internal standard, S (+) Tolperisone-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance peak shape and resolution in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Tolperisone and this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why am I observing peak tailing for both Tolperisone and this compound?

Answer: Peak tailing is a common issue when analyzing basic compounds like Tolperisone on silica-based columns.[1][2] The primary cause is often the interaction between the basic amine groups in the analytes and acidic residual silanol (B1196071) groups on the stationary phase surface.[1][2] This secondary interaction leads to a distorted peak shape.

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically pH > 7.5).[3] However, be mindful of the column's pH stability. - Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (B128534) or diethylamine (B46881) (0.1-0.5%), to the mobile phase to block the active silanol sites.[3] - Employ an End-Capped Column: Use a column where the residual silanol groups have been chemically deactivated ("end-capped").[1][2]
Column Overload - Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected does not saturate the stationary phase.[1][4]
Extra-Column Volume - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[1][2]

Question 2: My peaks for Tolperisone and its deuterated standard are showing significant fronting. What could be the cause?

Answer: Peak fronting, where the first half of the peak is broader than the second, can also occur and negatively impact quantification.[4][5]

Potential Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. A strong sample solvent can cause the analyte to travel too quickly at the head of the column.[5][6][7]
Column Overload - Decrease Injection Volume or Concentration: Injecting too much analyte can lead to saturation of the stationary phase.[4][5][7]
Column Degradation - Column Wash or Replacement: If the column bed has collapsed or become contaminated, a thorough wash or replacement may be necessary.[4][7]

Question 3: I am struggling to achieve adequate resolution between the enantiomers of Tolperisone.

Answer: The enantiomeric separation of Tolperisone requires a chiral stationary phase. Standard reversed-phase columns like C18 will not resolve enantiomers.

Potential Causes & Solutions:

CauseSolution
Incorrect Column Selection - Use a Chiral Column: Employ a polysaccharide-based chiral column, such as one with cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector.[8][9]
Suboptimal Mobile Phase - Optimize Mobile Phase Composition: For chiral separations of Tolperisone, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) has been shown to be effective.[8][10] The ratio and pH of the mobile phase may need to be adjusted to achieve optimal resolution.[8]

Frequently Asked Questions (FAQs)

What is the pKa of Tolperisone and why is it important for method development?

The pKa of Tolperisone is 9.4.[3] This indicates that it is a basic compound. Understanding the pKa is crucial for selecting the appropriate mobile phase pH to control the ionization state of the analyte and minimize undesirable interactions with the stationary phase, thereby improving peak shape.[2]

What type of column is recommended for the analysis of Tolperisone?

For general quantitative analysis, a C18 reversed-phase column is commonly used.[3][11] For the separation of Tolperisone enantiomers, a chiral column is necessary.[8][10]

How can I improve the resolution between Tolperisone and its impurities?

To improve resolution, you can optimize the mobile phase composition (e.g., organic solvent ratio, pH), use a column with a different selectivity (e.g., phenyl, cyano), or a column with higher efficiency (smaller particle size or longer length).[3] Gradient elution can also be employed to separate compounds with different polarities.

What are some common mobile phases used for Tolperisone analysis?

Common mobile phases include mixtures of acetonitrile or methanol (B129727) with aqueous buffers such as ammonium acetate or phosphate (B84403) buffer.[3][8][10][12] The pH is often adjusted to optimize peak shape and retention. For improving the peak shape of basic compounds like Tolperisone, modifiers like triethylamine or diethylamine may be added.[3]

Experimental Protocols

Method 1: Reversed-Phase HPLC for Tolperisone Quantification

This method is suitable for the quantification of Tolperisone in bulk drug and pharmaceutical dosage forms.

ParameterSpecification
Column InertSustain C18 (250 x 4.6 mm, 3 µm)
Mobile Phase Gradient elution with a phosphate buffer (pH 7.5-9.0) and acetonitrile. A modifier such as diethylamine can be added to improve peak shape.[3]
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 10 µL

Method 2: Chiral HPLC for Enantiomeric Separation of Tolperisone

This method is designed for the separation of (R)- and (S)-Tolperisone.

ParameterSpecification
Column Chiralcel OZ-RH (Cellulose tris(3-chloro-4-methylphenylcarbamate))
Mobile Phase Isocratic elution with 20 mM ammonium acetate in water (pH 8.0) and acetonitrile (70:30, v/v).[8]
Flow Rate Not specified, but typically 0.5-1.0 mL/min for analytical columns.
Detection UV or Mass Spectrometry

Visualizations

Troubleshooting_Workflow cluster_issue Identify Peak Shape Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Tailing Peak Tailing Silanol_Interaction Secondary Silanol Interactions Tailing->Silanol_Interaction Column_Overload Column Overload Tailing->Column_Overload Fronting Peak Fronting Fronting->Column_Overload Solvent_Mismatch Sample Solvent Mismatch Fronting->Solvent_Mismatch Poor_Resolution Poor Resolution Wrong_Column Incorrect Column (for chiral) Poor_Resolution->Wrong_Column Adjust_pH Adjust Mobile Phase pH Silanol_Interaction->Adjust_pH Add_Modifier Add Competing Base Silanol_Interaction->Add_Modifier Reduce_Conc Reduce Sample Concentration Column_Overload->Reduce_Conc Match_Solvent Match Sample Solvent Solvent_Mismatch->Match_Solvent Use_Chiral_Column Use Chiral Column Wrong_Column->Use_Chiral_Column

Caption: Troubleshooting workflow for common peak shape issues.

Peak_Tailing_Causes cluster_analyte Analyte Properties cluster_column Column Interactions cluster_outcome Result Tolperisone Tolperisone (Basic Compound, pKa 9.4) Stationary_Phase Reversed-Phase Stationary Phase (e.g., C18) Tolperisone->Stationary_Phase Primary Hydrophobic Interaction Silanol_Groups Residual Silanol Groups (Acidic Sites) Tolperisone->Silanol_Groups Secondary Ionic Interaction Peak_Tailing Peak Tailing Silanol_Groups->Peak_Tailing Causes

Caption: Causes of peak tailing for Tolperisone analysis.

References

Technical Support Center: Overcoming Ion suppression in Tolperisone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tolperisone (B1682978) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Tolperisone quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, Tolperisone, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[3] It is a significant challenge in LC-MS based bioanalysis, especially when dealing with complex biological matrices.[1]

Q2: I am observing a low signal for Tolperisone. How can I determine if this is due to ion suppression?

A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a standard Tolperisone solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank sample extract is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates the presence of ion suppression.[5] Another approach is to compare the response of Tolperisone in a neat solution versus its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample suggests ion suppression.[1]

Q3: Which sample preparation technique is most effective at minimizing ion suppression for Tolperisone analysis in plasma?

A3: The choice of sample preparation is critical in mitigating ion suppression.[1] While protein precipitation (PPT) is a simple and fast technique, it is often less effective at removing matrix components, leading to a higher risk of ion suppression.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in cleaning up the sample by removing interfering compounds like phospholipids.[1][6] For Tolperisone, LLE with solvents like methyl t-butyl ether has been successfully used.[7] The optimal technique will depend on the specific requirements of your assay, such as the required limit of quantification.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during Tolperisone quantification.

Issue 1: Inconsistent and irreproducible Tolperisone peak areas across different samples.

  • Possible Cause: Variable matrix effects between individual samples. Non-uniform ion suppression can occur even when using a stable isotope-labeled internal standard (SIL-IS).[8]

  • Solution:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup method like SPE or LLE to remove a larger portion of the matrix components.

    • Chromatographic Separation: Modify your LC method to better separate Tolperisone from the regions where matrix components elute. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[1][9]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for consistent matrix effects.[1]

Issue 2: Poor sensitivity and inability to reach the desired lower limit of quantification (LLOQ).

  • Possible Cause: Significant ion suppression is reducing the Tolperisone signal to a level close to the background noise.

  • Solution:

    • Enhance Sample Cleanup: As a first step, improve your sample preparation method. A cleaner extract will result in less ion suppression and a better signal-to-noise ratio.

    • Change Ionization Mode: If using electrospray ionization (ESI), consider switching from positive to negative ionization mode, or vice-versa, to see if the interfering compounds are less likely to ionize in the alternate polarity.[3][10] Atmospheric pressure chemical ionization (APCI) is also known to be less susceptible to ion suppression than ESI for some compounds.[3][10]

    • Reduce Flow Rate: Lowering the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[6]

Issue 3: Good peak shape in solvent standards but poor peak shape and shifting retention times in matrix samples.

  • Possible Cause: Co-eluting matrix components are interfering with the chromatography and the ionization process.

  • Solution:

    • Optimize Chromatography: Develop a chromatographic method with a different selectivity. This could involve changing the column (e.g., from a C18 to a phenyl-hexyl column) or altering the mobile phase pH and organic solvent.

    • Use a Guard Column: A guard column can help to trap some of the strongly retained matrix components and protect your analytical column, leading to more consistent chromatography.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the chromatography and ion source.[6][10]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to reduce ion suppression in Tolperisone quantification.

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a published method for Tolperisone analysis in human plasma.[7]

  • Sample Preparation: To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard.

  • Extraction: Add 1 mL of methyl t-butyl ether.

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

This is a general SPE protocol that can be adapted for Tolperisone. The specific sorbent and solvents should be optimized for your application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute Tolperisone and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Method 3: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation/Dilution: The supernatant can be directly injected if the sensitivity is adequate, or it can be evaporated and reconstituted in the mobile phase to increase the concentration.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Tolperisone Quantification

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect (%) High (Potential for >50% suppression)Moderate to LowLow
Recovery (%) > 90%85-100%> 90%
Cleanliness of Extract LowHighVery High
Throughput HighModerateModerate
Cost per Sample LowModerateHigh
Recommendation Suitable for initial screening or when high sensitivity is not required.A good balance of cleanliness, recovery, and throughput.[7][11]Recommended for assays requiring the lowest LLOQ and highest data quality.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (Methyl t-butyl ether) start->lle Good Clean-up spe Solid-Phase Extraction start->spe Best Clean-up lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Tolperisone quantification.

troubleshooting_guide issue Low/Inconsistent Signal for Tolperisone check_is Check Internal Standard Response issue->check_is is_ok IS Response OK? check_is->is_ok assess_me Assess Matrix Effect (Post-column infusion) is_ok->assess_me Yes system_issue Investigate LC-MS System Issue is_ok->system_issue No me_present Ion Suppression Present? assess_me->me_present optimize_sp Optimize Sample Prep (LLE/SPE) me_present->optimize_sp Yes no_me Check Standard Prep & Instrument Settings me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: S (+) Tolperisone-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability issues with S (+) Tolperisone-d10 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for quantitative bioanalysis?

A1: A SIL internal standard is considered the "gold standard" in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) methods.[1] It is structurally almost identical to the analyte of interest, S (+) Tolperisone, with the only difference being the presence of heavier isotopes (deuterium). This structural similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization.[2] The key benefits include:

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response.[3][4]

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the analytical method are significantly improved.

Q2: What are the common causes of variability in the this compound internal standard response?

A2: Variability in the internal standard (IS) response can be categorized as either sporadic (affecting individual samples) or systematic (affecting groups of samples).[3] Common causes include:

  • Human Errors: Inconsistent spiking of the IS, errors in dilution, or incorrect sample preparation.

  • Sample Preparation Issues: Inconsistent extraction recovery between samples or lots. Thorough mixing during sample extraction is crucial.[4]

  • Matrix Effects: Differences in the composition of the biological matrix between samples can lead to ion suppression or enhancement, affecting the IS response.[3][5]

  • Instrument-related Issues: Fluctuations in instrument performance, such as an unstable spray in the mass spectrometer source or variations in injection volume.[3][4]

  • Instability of the Internal Standard: Potential for deuterium (B1214612) back-exchange, although less common with chemically stable labels.[6][7]

Q3: My this compound elutes at a slightly different retention time than S (+) Tolperisone. Is this normal?

A3: Yes, a slight difference in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon referred to as the "isotope effect".[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] While often minor, this can become problematic if the analyte and IS elute in a region of the chromatogram with variable matrix effects.[7]

Q4: Can this compound fully compensate for matrix effects?

A4: Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. However, perfect compensation is not always guaranteed.[7] Differential matrix effects can occur, especially if there is a slight separation in retention times, causing the analyte and IS to be affected differently by co-eluting matrix components.[7][8]

Troubleshooting Guides

Issue 1: Sporadic or Random Variability in IS Response

This is often observed as random high or low IS peak areas in a few samples within an analytical run.

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent IS Spiking Review and retrain on the standard operating procedure (SOP) for adding the IS. Ensure consistent volume and concentration are added to every sample.
Poor Mixing Ensure thorough vortexing or mixing after adding the IS to the sample matrix.[4]
Injection Volume Discrepancies Check the autosampler for air bubbles in the syringe and ensure proper maintenance. Perform an injection precision test.
Sample Processing Errors Review the entire sample preparation workflow for any inconsistencies, such as incomplete protein precipitation or phase separation.

Experimental Protocol: Investigation of Sporadic IS Variability

  • Re-injection: Re-inject the affected sample to rule out autosampler or injection-related issues.

  • Re-extraction: If re-injection shows similar variability, re-extract a new aliquot of the original sample.

  • Review Batch Data: Examine the IS response for all samples in the batch. Outlier tests can be applied, for example, flagging samples with IS responses <50% or >150% of the mean IS response for repeat analysis.[4]

Issue 2: Systematic Variability in IS Response

This is characterized by a consistent trend, such as the IS response in unknown samples being consistently higher or lower than in calibration standards and quality controls (QCs).[3]

Potential Causes and Solutions

Potential CauseRecommended Action
Differential Matrix Effects The biological matrix of study samples may differ from the matrix used for calibrators and QCs. This can lead to different levels of ion suppression or enhancement.[3]
Cross-Contamination Check for any carryover from preceding samples in the injection sequence.
IS Stability in Matrix The IS may be degrading in the sample matrix over the course of the analytical run.
Interference A metabolite or other endogenous component in the study samples may be co-eluting and interfering with the IS.

Experimental Protocol: Assessing Differential Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): S (+) Tolperisone and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[6]

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect: Compare the peak areas from Set A and Set B to determine the extent of ion suppression or enhancement for both the analyte and the IS. If the matrix effect differs significantly between the two, it indicates a differential matrix effect.

Summary of Acceptance Criteria for Internal Standard Response

ParameterAcceptance CriteriaReference
IS Response in Blank Samples Should not exceed 5% of the average IS response of calibrators and QCs.[9]
IS Contribution to Analyte Signal The response of the unlabeled analyte in a blank sample spiked only with the IS should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte.[6]
General IS Variability The IS response for unknown samples should generally be within the range observed for calibrators and QCs.

Visual Troubleshooting Workflows

G start IS Variability Observed check_type Sporadic or Systematic? start->check_type sporadic Sporadic Variability check_type->sporadic Sporadic systematic Systematic Variability check_type->systematic Systematic reinject Re-inject Sample sporadic->reinject matrix_effect Investigate Differential Matrix Effects systematic->matrix_effect stability Assess IS Stability in Matrix systematic->stability purity Check IS Purity (Analyte Contamination) systematic->purity reinject_ok Problem Solved? (Injection Issue) reinject->reinject_ok reextract Re-extract Sample reinject_ok->reextract No end Identify Root Cause & Implement Corrective Action reinject_ok->end Yes reextract_ok Problem Solved? (Prep Error) reextract->reextract_ok investigate_prep Investigate Sample Preparation SOP reextract_ok->investigate_prep No reextract_ok->end Yes investigate_prep->end matrix_effect->end stability->end purity->end G cluster_causes Potential Causes cluster_effects Observed Effects cause1 Inconsistent Spiking effect1 Poor Precision cause1->effect1 effect2 Inaccurate Quantification cause1->effect2 cause2 Differential Matrix Effects cause2->effect1 cause2->effect2 cause3 IS Instability cause3->effect1 cause3->effect2 cause4 Instrument Fluctuation cause4->effect1 effect3 Failed Batch Runs cause4->effect3

References

Technical Support Center: Enhancing Sensitivity for Low-Level Tolperisone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Tolperisone (B1682978).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of Tolperisone in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying low concentrations of Tolperisone in complex biological matrices like plasma.[1] This method offers high specificity and low limits of detection (LOD) and quantification (LOQ).

Q2: What are the key stability concerns for Tolperisone during sample handling and analysis?

A2: Tolperisone's stability is influenced by pH, temperature, and humidity. It is more stable in acidic conditions (pH < 4.5) and is susceptible to degradation in alkaline solutions (pH 4 to 7).[2] High temperatures and humidity can also accelerate its degradation.[2] Forced degradation studies have shown its susceptibility to acid, alkali, peroxide, and thermal stress.[2]

Q3: What are the recommended solvents for dissolving Tolperisone Hydrochloride?

A3: Tolperisone Hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.[2] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can decrease the compound's solubility.[2]

Q4: What are common impurities that can interfere with Tolperisone analysis?

A4: Impurities in Tolperisone samples can originate from the synthesis process, degradation, or storage. These can include process-related substances like positional isomers and starting materials, as well as degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of these impurities.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Tolperisone.

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Inconsistent Peak Retention Times Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation or improper mixing.[2]Prepare fresh mobile phase daily. Ensure accurate measurement and thorough mixing of all components. Degas the mobile phase before use.[2]
Column Contamination: Accumulation of contaminants from samples can alter the stationary phase.[2]Implement a column wash protocol between analytical batches. The use of guard columns is also recommended to protect the analytical column.[2]
Temperature Fluctuations: Changes in column temperature can affect retention times.[3]Use a column oven to maintain a consistent temperature throughout the analysis.[3]
Poor Peak Shape (Tailing or Fronting) Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3]Whenever possible, dissolve the sample in the initial mobile phase.[3]
Column Overload: Injecting too much sample can lead to peak tailing.Reduce the injection volume or the concentration of the sample.
Ghost Peaks in Chromatogram Contaminated Mobile Phase or System: Impurities in solvents or carryover from previous injections can manifest as ghost peaks.[3]Use high-purity HPLC-grade solvents. Implement a column wash step with a strong solvent at the end of each analytical run to remove strongly retained compounds.[3]
LC-MS/MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effect) Co-eluting Matrix Components: Endogenous compounds from the biological matrix can interfere with the ionization of Tolperisone, leading to inaccurate quantification.[4][5]Optimize Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[6]
Chromatographic Separation: Adjust the chromatographic conditions to separate Tolperisone from the interfering compounds. This may involve changing the mobile phase composition or using a different column.[5]
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Low Sensitivity/Poor Signal Suboptimal Ionization: The settings of the mass spectrometer's ion source may not be optimal for Tolperisone.Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Inefficient Sample Extraction: The extraction method may not be efficiently recovering Tolperisone from the sample matrix.Evaluate and optimize the extraction procedure, including the choice of extraction solvent and pH.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Tolperisone detection.

Table 1: RP-HPLC Methods for Tolperisone

Parameter Method 1 Method 2 Method 3
Linearity Range 12.5 - 100 µg/mL[7]0.5 - 3.5 µg/mL (for impurities)[8]5 - 200 µg/mL[9]
Limit of Detection (LOD) 0.172 µg/mL[7]--
Limit of Quantification (LOQ) 0.521 µg/mL[7]--
Recovery 98.38 – 101.58 %[7]99.38 - 100.22 % (for impurities)[8]99.8 - 101.2 %[9]

Table 2: LC-MS/MS Methods for Tolperisone

Parameter Method 1
Linearity Range 0.5 - 200.0 ng/mL[1]
Limit of Detection (LOD) -
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (Intra- and Inter-day) ≤12.3%[1]
Accuracy ±5.0%[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for Tolperisone in Pharmaceutical Dosage Forms

This protocol is based on a validated method for the determination of Tolperisone in tablets.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile: 20 mM ammonium acetate buffer with 0.1% triethyl amine (55:45 v/v), pH adjusted to 4.0 with glacial acetic acid[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 260 nm[7]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Tolperisone Hydrochloride (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 12.5 - 100 µg/mL).[7]

4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Tolperisone (e.g., 25 mg) and transfer it to a volumetric flask.[10]

  • Add a suitable solvent (e.g., water or mobile phase) and sonicate to dissolve the drug.[10]

  • Make up the volume with the solvent and filter the solution.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of Tolperisone in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Tolperisone in Human Plasma

This protocol is based on a sensitive method for the determination of Tolperisone in human plasma.[1]

1. Materials and Reagents:

  • Tolperisone reference standard

  • Internal Standard (e.g., Chlorzoxazone)

  • HPLC grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma

2. LC-MS/MS Conditions:

  • LC Column: Zorbax C8 (50 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: 10.0 mM ammonium formate:acetonitrile (40:60, v/v), pH adjusted to 3.8[1]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5.0 µL[1]

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Standard Solution Preparation:

  • Prepare stock solutions of Tolperisone and the internal standard in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serial dilution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample (e.g., 200 µL), add the internal standard solution.

  • Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation C HPLC System A->C B Mobile Phase Preparation B->C D Data Acquisition C->D E Peak Integration & Calibration Curve D->E F Concentration Calculation E->F

Figure 1: General workflow for HPLC analysis of Tolperisone.

LCMSMS_Workflow start Plasma Sample is_add Add Internal Standard start->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject quant Data Analysis & Quantification inject->quant

Figure 2: Sample preparation workflow for LC-MS/MS analysis.

Troubleshooting_Logic Problem Analytical Problem (e.g., Inconsistent Results) Check_Sample Check Sample Preparation Problem->Check_Sample Check_Mobile_Phase Check Mobile Phase & System Suitability Problem->Check_Mobile_Phase Check_Column Check Column Condition Check_Sample->Check_Column Check_Mobile_Phase->Check_Column Check_MS Check MS Parameters Check_Column->Check_MS Solution Implement Solution & Re-analyze Check_MS->Solution

Figure 3: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Refinement of Extraction Procedures for Tolperisone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the extraction of Tolperisone (B1682978) from biological matrices. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and refine laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tolperisone from biological samples?

A1: The most frequently employed methods for Tolperisone extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is widely documented with various solvent systems, while SPE offers potential for higher selectivity and reduced solvent consumption.

Q2: Which biological matrices are typically used for Tolperisone analysis?

A2: Plasma and serum are the most common biological matrices for pharmacokinetic and toxicological studies of Tolperisone.[1] While Tolperisone and its metabolites are excreted in urine, detailed extraction protocols for urine are less commonly reported in the literature.[2]

Q3: What are the key considerations for sample stability?

A3: Tolperisone is generally stable in plasma under various storage conditions. Studies have shown it to be stable for at least 24 hours at room temperature, for extended periods at -20°C, and through multiple freeze-thaw cycles.[3] However, it is always recommended to process samples as quickly as possible or store them at -80°C for long-term stability.

Q4: What are matrix effects and how can they be minimized in Tolperisone analysis?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS analysis. To minimize these effects, it is crucial to optimize the extraction procedure to remove interfering substances. This can be achieved through the selection of a highly selective extraction solvent in LLE, the use of a specific SPE sorbent, and optimization of chromatographic conditions to separate Tolperisone from matrix components.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of Tolperisone - Inappropriate extraction solvent. - Suboptimal pH of the aqueous phase. - Insufficient mixing/vortexing. - Emulsion formation.- Test different organic solvents or solvent mixtures (e.g., methyl t-butyl ether, dichloromethane, or a mixture of both). - Adjust the pH of the plasma sample to an alkaline range (pH > 9) to ensure Tolperisone is in its non-ionized form, enhancing its solubility in organic solvents. - Increase vortexing time and speed to ensure thorough mixing. - To break emulsions, try centrifugation at higher speeds, adding a small amount of salt (e.g., NaCl), or placing the sample in an ultrasonic bath.
High Variability in Results - Inconsistent pipetting of samples or solvents. - Incomplete evaporation of the organic solvent. - Presence of residual water in the organic extract.- Ensure all pipettes are properly calibrated. - Extend the solvent evaporation time under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte. - After phase separation, carefully transfer the organic layer without aspirating any of the aqueous phase. The use of a phase separator cartridge can also be beneficial.
Interfering Peaks in Chromatogram - Co-extraction of endogenous matrix components. - Contamination from labware or reagents.- Optimize the selectivity of the extraction by trying a different solvent system. - A back-extraction step can be introduced: after the initial extraction, the organic phase can be washed with an acidic aqueous solution to transfer Tolperisone back to the aqueous phase, leaving many impurities behind. The pH of this aqueous phase can then be raised, and a second extraction into a fresh organic solvent can be performed. - Use high-purity solvents and thoroughly clean all glassware.
Solid-Phase Extraction (SPE)
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of Tolperisone - Inappropriate SPE sorbent. - Incomplete elution of the analyte. - Breakthrough of the analyte during sample loading.- For a basic compound like Tolperisone, a C18 (reversed-phase) or a mixed-mode cation exchange sorbent is often suitable. - Optimize the elution solvent. A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small percentage of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve elution efficiency. Test different solvent strengths and volumes. - Ensure the sample is loaded onto the conditioned cartridge at a slow and steady flow rate. If breakthrough is suspected, analyze the effluent to confirm.
High Matrix Effects - Inadequate washing of the SPE cartridge. - Co-elution of interfering compounds with Tolperisone.- Optimize the washing step. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Tolperisone. A series of washes with different solvent compositions can be effective. - Adjust the composition of the elution solvent to be more selective for Tolperisone. A stepwise elution with increasing solvent strength may help to fractionate the eluate and separate Tolperisone from interferences.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Tolperisone from Human Plasma

This protocol is based on a validated LC-MS/MS method.[4]

1. Sample Preparation:

2. pH Adjustment:

  • Add a sufficient volume of a basic buffer (e.g., 1 M sodium carbonate) to adjust the sample pH to approximately 10.

3. Liquid-Liquid Extraction:

  • Add 1 mL of methyl t-butyl ether to the sample.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

4. Solvent Evaporation:

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Tolperisone from Human Serum

This protocol is adapted from a method utilizing a C18 extraction column.[1]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

2. Sample Loading:

  • Dilute 100 µL of serum with 900 µL of deionized water.

  • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

3. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

4. Elution:

  • Elute the Tolperisone from the cartridge with 1 mL of methanol into a clean collection tube.

5. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Data Presentation

Table 1: Comparison of Tolperisone Extraction Methods from Plasma/Serum
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Biological Matrix Human PlasmaHuman Serum[1][4]
Extraction Method LLE with methyl t-butyl etherSPE with MonoSpin® C18 column[1][4]
Recovery > 85%> 98%[1][4]
Linearity Range 0.5 - 300 ng/mL1 - 500 ng/mL[1][4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL[1][4]
Table 2: Stability of Tolperisone in Human Plasma[3]
ConditionDurationStability (%)
Room Temperature24 hours≥ 91%
-20°C8 weeks≥ 91%
Freeze-Thaw Cycles3 cycles≥ 91%

Mandatory Visualization

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Preparation plasma Plasma Sample is Add Internal Standard plasma->is ph Adjust pH to >9 is->ph solvent Add Organic Solvent (e.g., Methyl t-butyl ether) ph->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Tolperisone.

Caption: Solid-Phase Extraction (SPE) Workflow for Tolperisone.

References

Addressing analytical interferences in Tolperisone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolperisone (B1682978) assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical determination of Tolperisone.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Inconsistent Peak Retention Times

  • Question: Why is the retention time for the Tolperisone peak shifting between injections in my RP-HPLC analysis?

  • Answer: Retention time drift in HPLC is often linked to the mobile phase, column condition, or instrument hardware.[1] Potential causes and solutions include:

    • Mobile Phase Fluctuation: The composition of the mobile phase directly influences retention time.[1] Ensure the mobile phase is prepared fresh daily, components are measured accurately, and the solution is thoroughly mixed and degassed before use.[1][2]

    • Temperature Variations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Using a column oven is recommended to maintain a consistent temperature.[2]

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can lead to drifting retention times. It is advisable to pump 10-20 column volumes of the mobile phase through the column to ensure it is properly equilibrated.[2]

    • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My Tolperisone peak is showing significant tailing. What could be the cause?

  • Answer: Peak tailing for a basic compound like Tolperisone is often due to secondary interactions with the stationary phase.

    • Secondary Silanol (B1196071) Interactions: Tolperisone can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[2] Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this issue.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]

Issue 3: Appearance of Ghost Peaks

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source of these peaks?

  • Answer: Ghost peaks can arise from contamination in the system or carryover from previous injections.[2]

    • Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the injector and tubing can manifest as ghost peaks. Use high-purity HPLC-grade solvents and regularly flush the entire system.[2]

    • Carryover: Strongly retained compounds from a previous analysis might elute in a subsequent run. To prevent this, implement a column wash step with a strong solvent at the end of each analytical run or gradient program.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Issue 4: Matrix Effects Leading to Poor Accuracy and Precision

  • Question: My quantitative results for Tolperisone in plasma samples are highly variable. How can I address potential matrix effects?

  • Answer: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[3][4]

    • Optimize Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4]

    • Chromatographic Separation: Adjust the chromatographic method to separate Tolperisone from co-eluting matrix components that may be causing interference.[4]

    • Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for Tolperisone. If a SIL-IS is unavailable, a structural analog that co-elutes with the analyte can be used.[4]

    • Standard Addition: The method of standard addition can be used to correct for matrix effects, although it is more time-consuming.[4]

Issue 5: Interference from Metabolites

  • Question: Could Tolperisone metabolites be interfering with the quantification of the parent drug?

  • Answer: Yes, metabolites can potentially interfere with the analysis. Tolperisone is extensively metabolized, primarily by the CYP2D6 enzyme, to form hydroxymethyl-tolperisone.[5][6][7] Other enzymes like CYP2C19, CYP2B6, and CYP1A2 are also involved to a lesser extent.[6]

    • Mass Spectrometry Specificity: Ensure that the MS/MS transitions (precursor ion → product ion) selected for Tolperisone are unique and not shared by any of its known metabolites.

    • Chromatographic Resolution: The HPLC method should be capable of separating Tolperisone from its major metabolites to prevent isobaric interferences.

Frequently Asked Questions (FAQs)

  • Q1: What are the main metabolic pathways for Tolperisone?

    • A1: Tolperisone undergoes extensive metabolism in the liver. The primary metabolic route is methyl-hydroxylation to form hydroxymethyl-tolperisone, a reaction predominantly catalyzed by the CYP2D6 enzyme.[5][6][7] Other cytochrome P450 enzymes, including CYP2C19, CYP2B6, and CYP1A2, play a minor role.[6] Carbonyl reduction of both the parent compound and its hydroxylated metabolite also occurs.[6][8]

  • Q2: How can I minimize the degradation of Tolperisone during sample storage and preparation?

    • A2: Tolperisone is susceptible to degradation under certain conditions. Studies have shown that it degrades under hydrolytic (acidic and basic), oxidative, and thermal stress.[2][9] To ensure sample stability:

      • Store stock solutions and samples in well-closed containers, protected from light, at a controlled room temperature or frozen.[2]

      • Avoid exposure to strong acids, bases, oxidizing agents, and high temperatures.[2]

      • For biological samples, stability has been demonstrated for up to 8 weeks at -20°C and after three freeze-thaw cycles.[10]

  • Q3: What are typical validation parameters for a Tolperisone bioanalytical method?

    • A3: A validated bioanalytical method for Tolperisone should meet the criteria set by regulatory guidelines (e.g., FDA, EMA). Key parameters include:

      • Linearity: The relationship between concentration and instrument response should be linear over a defined range. For example, a linear range of 10-800 ng/mL in human plasma has been reported.[7][10]

      • Accuracy and Precision: The intra- and inter-day coefficient of variations should typically be ≤15% (≤20% at the LLOQ).[7][10]

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For LC-MS/MS methods, LOQs as low as 0.5 ng/mL have been achieved.[11]

      • Recovery: The efficiency of the extraction process should be consistent and reproducible. Mean extraction recoveries of around 95% have been reported for Tolperisone.[7][10]

      • Specificity and Selectivity: The method must be able to differentiate and quantify Tolperisone without interference from endogenous matrix components or other substances.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various validated Tolperisone assay methods.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Mobile Phase Acetonitrile (B52724) : 0.05 M KH₂PO₄ (pH 3.0) (30:70 v/v)[10]Methanol : 0.1% Formic Acid in Water (90:10 v/v)[12]Acetonitrile : Buffer (0.01 M KH₂PO₄, pH 8.0) (Gradient)[13]
Column Atlantis dC18C18 (250x4.6mm, 5µm)[12]C18 Stationary Phase[13]
Detection UV at 262 nmUV at 255 nm[12]UV at 254 nm[13]
Linearity Range 10-800 ng/mL2.58-15 µg/mL (for Tolperisone)[12]Not Specified
LOD Not Specified0.85 µg/mL[12]0.19 µg/mL (for impurities)[9]
LOQ Not Specified2.58 µg/mL[12]Not Specified

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Mobile Phase Methanol : 10mM Ammonium Formate (pH 3.5) (88:12 v/v)[11]Acetonitrile : 10mM Ammonium Formate (pH 3.8) (60:40 v/v)[14]
Column Luna C18 (2.0x50mm, 5µm)[11]Zorbax C8 (50x4.6mm, 3.5µm)[14]
Detection Tandem MS (ESI Positive)[11]Tandem MS (ESI)[14]
Linearity Range 0.5-300 ng/mL[11]0.5-200 ng/mL[14]
LLOQ 0.5 ng/mL[11]Not Specified
Intra/Inter-day Precision (%CV) Within acceptable limits[11]≤12.3%[14]
Accuracy Within acceptable limits[11]±5.0%[14]

Experimental Protocols

Protocol 1: Tolperisone Quantification in Human Plasma by HPLC-UV

This protocol is based on a validated method for the determination of Tolperisone in human plasma.[10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Tolperisone (e.g., 100 µg/mL) in methanol.

    • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards (e.g., 10, 50, 100, 200, 400, 800 ng/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of plasma sample, add the internal standard (e.g., Prednisolone).

    • Add 5 mL of an extraction solvent mixture (methyl tert-butyl ether and dichloromethane, 70:30 v/v).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Atlantis dC18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 0.05 M monobasic potassium phosphate (B84403) (pH adjusted to 3.0) and acetonitrile (70:30, v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: UV at 262 nm.[10]

  • Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of Tolperisone to the internal standard against the concentration.

    • Determine the concentration of Tolperisone in the samples from the calibration curve.

Protocol 2: Stress Degradation Studies of Tolperisone

This protocol outlines the conditions for forced degradation studies to identify potential degradation products.[2]

  • Preparation of Sample Solution: Prepare a stock solution of Tolperisone Hydrochloride (e.g., 1000 µg/mL) in a suitable diluent (e.g., 50:50 v/v mixture of acetonitrile and water).

  • Acid Degradation:

    • Mix the sample solution with 0.1 N HCl.

    • Reflux the mixture at 60°C for 1 hour.

    • Cool, neutralize, and dilute to the appropriate concentration for analysis.

  • Base Degradation:

    • Mix the sample solution with 0.1 N NaOH.

    • Reflux the mixture at 60°C for 45 minutes.[2]

    • Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the sample solution with 8% H₂O₂.

    • Reflux the mixture at 60°C for 45 minutes.[2]

    • Cool and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 105°C for 2 hours.[2]

    • Dissolve the stressed solid in the diluent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (200 watt-hours) followed by visible light (1.2 million lux-hours).[2]

    • Dissolve the stressed solid in the diluent for analysis.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, comparing them to an unstressed sample to identify and quantify degradation products.

Visualizations

Tolperisone_Metabolism Tolperisone Tolperisone Metabolite1 Hydroxymethyl-tolperisone (m/z 261) Tolperisone->Metabolite1 Methyl-hydroxylation Metabolite2 Carbonyl-reduced Tolperisone (m/z 247) Tolperisone->Metabolite2 Carbonyl Reduction Metabolite3 Carbonyl-reduced M1 (m/z 263) Metabolite1->Metabolite3 Carbonyl Reduction Enzymes1 CYP2D6 (major) CYP2C19, CYP1A2 Enzymes1->Tolperisone Enzymes2 Microsomal Reductase Enzymes2->Tolperisone Enzymes2->Metabolite1

Caption: Metabolic pathway of Tolperisone in human liver microsomes.

Analytical_Workflow A Sample Collection (e.g., Plasma) B Sample Preparation (e.g., LLE, SPE) A->B Add Internal Standard C LC Separation (e.g., RP-HPLC) B->C Injection D Detection (e.g., UV or MS/MS) C->D E Peak Integration D->E F Calibration Curve Generation E->F G Concentration Calculation F->G H Final Report G->H Reporting

Caption: General workflow for bioanalytical assays of Tolperisone.

Troubleshooting_Tree Start Inconsistent Analytical Results Q1 Issue with Retention Time? Start->Q1 Q2 Issue with Peak Shape? Start->Q2 Q3 Issue with Quantitation (LC-MS)? Start->Q3 S1_1 Check Mobile Phase: - Freshly prepared? - Degassed? Q1->S1_1 Yes S1_2 Check Column: - Equilibrated? - Temperature stable? Q1->S1_2 Yes S2_1 Check for Overload: - Dilute sample Q2->S2_1 Yes S2_2 Check for Silanol Interaction: - Use B-D column Q2->S2_2 Yes S3_1 Assess Matrix Effect: - Optimize sample prep Q3->S3_1 Yes S3_2 Use Stable Isotope Internal Standard Q3->S3_2 Yes

Caption: Decision tree for troubleshooting common Tolperisone assay issues.

References

Tolperisone Quantification: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tolperisone quantification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common issues encountered during the analytical quantification of Tolperisone, with a particular focus on calibration curve challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical linearity ranges for Tolperisone hydrochloride in HPLC analysis?

A1: The linearity of an analytical method for Tolperisone hydrochloride is typically established over a specific concentration range. Published methods demonstrate linearity across various ranges depending on the specific technique and matrix. For instance, in HPLC-UV methods, linearity has been reported in ranges such as 12.5 - 100 µg/mL and 50 - 600 ng/band for HPTLC.[1] Another study showed a linear range of 26.96 – 80.88 µg/ml for Paracetamol and 12.40 – 37.21 µg/ml for Tolperisone Hydrochloride.[2] In human plasma, a linearity range of 10-800 ng/ml has been validated.[3][4] It is crucial to establish and validate the linearity range as per ICH guidelines for your specific analytical method.[5]

Linearity RangeAnalytical MethodMatrixReference
12.5 - 100 µg/mLHPLCBulk/Formulation[1]
50 - 600 ng/bandHPTLCBulk/Formulation[1]
12.40 - 37.21 µg/mLHPLCPharmaceutical Dosage Form[2]
0.5 - 3.5 µg/mLHPLCTablet Dosage Form[6]
100 - 500 µg/mLRP-HPLCBulk/Pharmaceutical Dosage Form[7]
10 - 800 ng/mLRP-HPLCHuman Plasma[3][4]
10 - 50 µg/mLUV SpectrophotometryBulk/Dosage Form
5 - 200 µg/mLHPLCMaterial[8]
3 - 18 µg/mLUV SpectrophotometryBulk/Tablet Dosage Form[9]
Q2: My calibration curve for Tolperisone is not linear. What are the potential causes?

A2: Non-linearity in a calibration curve can stem from several factors. One common reason is preparing calibration standards outside the linear range of the detector. At high concentrations, detector saturation can lead to a plateauing of the response. Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.[10] Another cause could be issues with the preparation of your standards, such as pipetting errors or degradation of the stock solution. Tolperisone is known to be unstable in alkaline solutions (pH 4 to 7) and susceptible to degradation under heat, humidity, and light.[1][11] It is more stable in acidic environments (pH < 4.5).[1] Inaccurate blank subtraction can also contribute to non-linearity.

Q3: The R-squared (R²) value of my calibration curve is below the acceptable limit (e.g., <0.999). How can I improve it?

A3: A low R-squared value indicates poor correlation between the concentration and the analytical response. To improve this, first, ensure the accuracy of your standard preparation. Use calibrated pipettes and high-purity reference standards. Prepare fresh standards for each run, as Tolperisone can degrade over time.[1] Optimize your chromatographic conditions, such as the mobile phase composition and flow rate, to ensure good peak shape and resolution.[5][12] Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and thus the linearity.[11] Also, consider the number and spacing of your calibration points. Using at least 5-6 non-zero standards spread evenly across the expected concentration range of your samples is recommended.

Q4: I am observing a high intercept in my calibration curve. What does this signify?

A4: A significant non-zero intercept in a calibration curve that is expected to pass through the origin can indicate the presence of interfering substances in your blank or a systematic error in your procedure. This could be due to a contaminated mobile phase, carryover from previous injections, or an incorrect blank subtraction.[11] Ensure your blank sample (matrix without the analyte) is truly representative and free of Tolperisone or any interfering compounds. Implementing a robust column wash protocol between injections can help minimize carryover.[1]

Troubleshooting Guide: Calibration Curve Issues

This section provides a structured approach to troubleshooting common problems encountered with Tolperisone calibration curves.

Problem: Poor Reproducibility of the Calibration Curve Between Runs
Potential Cause Troubleshooting Step Rationale
Inconsistent Standard Preparation Prepare a fresh set of calibration standards from a new stock solution for each analytical run. Verify the accuracy of all volumetric glassware and pipettes.Errors in dilution or degradation of the stock solution can lead to variability in standard concentrations between runs.
Mobile Phase Fluctuation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[1]Changes in mobile phase composition can affect retention times and peak areas, leading to inconsistent responses.
Column Temperature Variations Use a column oven to maintain a consistent temperature throughout the analysis.[11]Fluctuations in column temperature can cause shifts in retention time and affect chromatographic performance.
Instrument Instability Allow the HPLC system and detector to warm up and stabilize before starting the analysis. Monitor system pressure and baseline noise.A non-stabilized system can lead to drifting baselines and inconsistent detector responses.
Problem: Non-Linear Calibration Curve
Potential Cause Troubleshooting Step Rationale
Detector Saturation Dilute the higher concentration standards to fall within the linear dynamic range of the detector.Exceeding the detector's linear range will cause the response to plateau, resulting in a non-linear curve.
Inappropriate Blank Ensure the blank matrix is identical to the sample matrix without the analyte. Check for any interfering peaks in the blank chromatogram.An improper blank can lead to incorrect background subtraction and affect the linearity of the curve.
Analyte Degradation Prepare standards in a diluent that ensures Tolperisone stability (e.g., acidic pH).[1] Avoid prolonged exposure to light and high temperatures.[11]Degradation of Tolperisone in the calibration standards will result in a lower than expected response, leading to non-linearity.
Matrix Effects In bioanalysis, matrix components can suppress or enhance the analyte signal.[13][14] Evaluate matrix effects using methods like post-column infusion or by comparing the slope of calibration curves prepared in solvent and in the biological matrix.[14]Co-eluting endogenous compounds can interfere with the ionization of Tolperisone in mass spectrometry, affecting the linearity of the response.[15]

Experimental Protocols

General Protocol for HPLC Quantification of Tolperisone Hydrochloride

This protocol provides a general framework for the quantitative analysis of Tolperisone Hydrochloride in a simple formulation.[1]

  • Materials and Reagents:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]

    • Sonicator

    • Analytical balance

  • Procedure:

    • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 4.0 using glacial acetic acid. Mix with acetonitrile in a 45:55 (v/v) ratio. Filter and degas the mobile phase.[1]

    • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Tolperisone Hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

    • Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 12.5 - 100 µg/mL).[1]

    • Sample Preparation: Prepare the sample solution by dissolving the formulation in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

    • Chromatographic Conditions:

      • Column: C18 (250 x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate Buffer (55:45 v/v), pH 4.0[1]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 - 265 nm[1]

      • Injection Volume: 20 µL

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions. Quantify the amount of Tolperisone HCl in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Calibration_Curve cluster_prep Preparation Steps cluster_instrument Instrumental Factors cluster_method Methodological Aspects start Calibration Curve Issue (e.g., Non-Linear, Poor R², High Intercept) check_standards Verify Standard Preparation (Freshness, Accuracy) start->check_standards Check Preparation check_mobile_phase Check Mobile Phase (Fresh, Degassed) start->check_mobile_phase Check Preparation check_blank Evaluate Blank Matrix start->check_blank Check Preparation check_detector Assess Detector Response (Linear Range) start->check_detector Check Instrument check_column Ensure Column Stability (Temperature, Equilibration) start->check_column Check Instrument check_system Confirm System Stability (Warm-up, Baseline) start->check_system Check Instrument optimize_chromatography Optimize Chromatography (Peak Shape, Resolution) start->optimize_chromatography Review Method evaluate_matrix Investigate Matrix Effects (Bioanalysis) start->evaluate_matrix Review Method end Acceptable Calibration Curve check_standards->end check_mobile_phase->end check_blank->end check_detector->end check_column->end check_system->end optimize_chromatography->end evaluate_matrix->end Experimental_Workflow prep Preparation Prepare Mobile Phase Prepare Stock & Calibration Standards Prepare Sample Solution hplc HPLC Analysis System Equilibration Inject Standards & Samples Data Acquisition prep:s->hplc:n data Data Processing Peak Integration Generate Calibration Curve Quantify Sample hplc:s->data:n result Reportable Result data:s->result:n

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Tolperisone using Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Tolperisone (B1682978), with a focus on the use of the stable isotope-labeled internal standard, S (+) Tolperisone-d10. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance supported by experimental data.

Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological disorders.[1][2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard like this compound is a common practice in mass spectrometry-based methods to ensure high accuracy and precision.[4]

Comparison of Analytical Methods

Various analytical techniques have been developed and validated for the determination of Tolperisone in biological matrices and pharmaceutical formulations. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter LC-MS/MS Method RP-HPLC Method HPTLC Method
Analyte TolperisoneTolperisone Hydrochloride and Diclofenac SodiumTolperisone Hydrochloride
Internal Standard Dibucaine, Chlorzoxazone, or Tolperisone-d10[4][5][6]Eperisone hydrochloride[7]Not specified
Matrix Human Plasma[5][6]Human Plasma, Bulk, and Pharmaceutical Dosage Forms[7][8]Bulk and Pharmaceutical Dosage Forms[9]
Linearity Range 0.5 - 300 ng/mL[5]50 - 2000 ng/mL[7]50 - 800 ng/spot[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]50 ng/mL[7]10 ng/spot[9]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.5 ng/mLNot explicitly stated, but LOQ is 50 ng/mL7.57 ng/spot[9]
Accuracy (% Recovery) Within acceptable limits (typically 85-115%)[5]Average recovery of 74.22%[7]Not specified
Precision (% RSD) Intra- and inter-day precision within acceptable limits[5]Consistent intra- and inter-day precision[7]Not specified
Sample Preparation Liquid-Liquid Extraction or Protein Precipitation[5][10]Protein Precipitation[7]Direct spotting
Run Time ~2.5 minutes[6]Not specifiedNot specified

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used for Tolperisone analysis. This compound would typically be used as an internal standard in the LC-MS/MS method for highest accuracy.

1. LC-MS/MS Method for Tolperisone in Human Plasma

This method provides high sensitivity and selectivity for the quantification of Tolperisone in biological matrices.

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard (e.g., this compound).

    • Perform liquid-liquid extraction with methyl t-butyl ether.[5]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions: Specific precursor-to-product ion transitions for Tolperisone and the internal standard are monitored. For Tolperisone, a common transition is m/z 246 -> 98.[10]

2. RP-HPLC Method for Tolperisone in Pharmaceutical Dosage Forms

This method is suitable for the routine quality control of Tolperisone in tablets.

  • Sample Preparation:

    • Crush tablets and dissolve the powder in a suitable diluent (e.g., methanol).[3][11]

    • Sonicate to ensure complete dissolution and centrifuge to remove excipients.[3][11]

    • Filter the supernatant before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (90:10 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detection at 255 nm.[11]

Visualizations

Metabolic Pathway of Tolperisone

Tolperisone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP2D6 being the most prominent.[12][13] The main metabolic transformation is the hydroxylation of the methyl group.

Tolperisone_Metabolism Tolperisone Tolperisone M1 Hydroxymethyl-tolperisone (Main Metabolite) Tolperisone->M1 Hydroxylation Other_Metabolites Other Minor Metabolites Tolperisone->Other_Metabolites Other pathways CYP2D6 CYP2D6 CYP2D6->M1 Other_CYPs CYP2C19, CYP2B6, CYP1A2 Other_CYPs->M1

Caption: Metabolic pathway of Tolperisone.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the bioanalytical validation of Tolperisone using LC-MS/MS with an internal standard like this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tolperisone Calibration->Quantification

Caption: Experimental workflow for Tolperisone analysis.

References

A Comparative Review of Tolperisone Formulations: Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of different oral formulations of Tolperisone (B1682978), a centrally acting muscle relaxant. The information presented is collated from publicly available data and is intended to support research and development activities.

Quantitative Data Summary

A key aspect of comparing different drug formulations is the analysis of their pharmacokinetic parameters. The following table summarizes data from a bioequivalence study comparing a generic Tolperisone formulation (Test Product: Merisone 150 mg film-coated tablets) with a reference formulation (Reference Product: Mydeton 150 mg film-coated tablets) under fasting conditions.

Pharmacokinetic ParameterTest Formulation (Merisone 150 mg)Reference Formulation (Mydeton 150 mg)Ratio (T/R) %90% Confidence Interval
AUC₀-t (ng·h/mL) --100.7192.68 – 109.44
AUC₀-∞ (ng·h/mL) --100.9593.18 – 109.37
Cₘₐₓ (ng/mL) --109.9998.33 – 123.03

Data sourced from a single-dose, randomized, two-period, crossover bioequivalence study in 52 healthy volunteers under fasting conditions.[1][2]

It is important to note that food can significantly impact the bioavailability of Tolperisone. Studies have shown that a high-fat meal can increase the bioavailability of orally administered Tolperisone by approximately 100% and the peak plasma concentration by about 45%, while delaying the time to reach peak concentration.[1][2]

Experimental Protocols

The following section outlines a typical experimental protocol for a comparative bioavailability study of Tolperisone formulations, based on common practices in bioequivalence studies.

Study Design: A single-dose, open-label, randomized, two-period, crossover study is a standard design.[3][4][5]

  • Subjects: A sufficient number of healthy adult volunteers (e.g., 52 subjects) are enrolled after providing informed consent.[1][6] Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Drug Administration: In each study period, subjects receive a single oral dose of either the test or reference Tolperisone formulation (e.g., 150 mg tablet) with a standardized volume of water after an overnight fast.[2] A washout period of adequate length separates the two study periods.

  • Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration. Typically, samples are collected for up to 24 hours post-dose.

  • Bioanalytical Method: The concentration of Tolperisone in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t), the area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞), and the maximum plasma concentration (Cₘₐₓ), are calculated for both formulations.

  • Statistical Analysis: The bioequivalence between the two formulations is assessed by constructing a 90% confidence interval for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cₘₐₓ). For bioequivalence to be concluded, this confidence interval should fall within the acceptance range of 80-125%.[1][6]

Visualizations

Experimental Workflow for a Comparative Bioavailability Study

G cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_poststudy Post-Study Protocol_Design Protocol Design & Regulatory Approval Subject_Recruitment Subject Recruitment & Informed Consent Protocol_Design->Subject_Recruitment Screening Screening of Healthy Volunteers Subject_Recruitment->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test/Reference) Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Dosing (Reference/Test) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for AUC & Cmax) PK_Analysis->Stat_Analysis Final_Report Final Study Report Stat_Analysis->Final_Report

Caption: Workflow of a typical crossover comparative bioavailability study.

Signaling Pathway of Tolperisone

Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels in the central nervous system, which leads to a reduction in neuronal hyperexcitability and inhibition of spinal reflexes.[8]

G Tolperisone Tolperisone Na_Channel Voltage-gated Sodium Channels Tolperisone->Na_Channel Ca_Channel Voltage-gated Calcium Channels Tolperisone->Ca_Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neuronal_Excitability Neuronal Hyperexcitability Action_Potential->Neuronal_Excitability Neurotransmitter_Release->Neuronal_Excitability Spinal_Reflex Spinal Reflex Arc Activation Neuronal_Excitability->Spinal_Reflex Muscle_Spasm Muscle Spasm Spinal_Reflex->Muscle_Spasm

Caption: Tolperisone's inhibitory action on neuronal signaling pathways.

References

A Comparative Guide to Tolperisone Assay Methodologies: Ensuring Inter-Laboratory Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and consistently quantify Tolperisone (B1682978) across different laboratories is paramount for successful drug development and quality control. This guide provides a comprehensive comparison of various validated analytical methods for Tolperisone, offering the detailed experimental data and protocols necessary to inform the selection of an appropriate assay and facilitate the cross-validation process between facilities.

While direct inter-laboratory cross-validation studies for Tolperisone assays are not extensively published, a robust comparison of independently validated methods can serve as a foundational guide for establishing analytical consistency. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, presenting their performance characteristics in a clear, comparative format.

Comparative Overview of Analytical Methods

The choice of an analytical method for Tolperisone quantification is contingent on factors such as required sensitivity, the nature of the sample matrix (e.g., bulk drug, plasma), and throughput needs. The following tables summarize the key performance characteristics of various published methods, providing a baseline for what can be expected from each technique.

Table 1: Comparison of HPLC-UV Methods for Tolperisone Analysis

ParameterMethod 1 (Bulk/Dosage Form)[1]Method 2 (Bulk/Dosage Form)[2]Method 3 (Combined Dosage Form)[3]
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Kinetex C18 (250 x 4.6 mm, 5 µm)Inertsil C18 (150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile (B52724): 20 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0) (55:45 v/v)Water: Methanol (B129727) (50:50 v/v)Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection (UV) 260 nm254 nm260 nm
Linearity Range 12.5 - 100 µg/mL5 - 25 µg/mL100 - 500 µg/mL
Correlation Coeff. (r²) 0.9990.999> 0.999
Accuracy (% Recovery) 98.38 – 101.58%Mean Recovery: 100.07%98 - 102%
Precision (%RSD) < 2%< 2%< 2%
LOD 0.172 µg/mL0.7052 µg/mLNot Reported
LOQ 0.521 µg/mL2.1371 µg/mLNot Reported

Table 2: Comparison of High-Sensitivity and Alternative Methods for Tolperisone Analysis

ParameterLC-MS/MS Method (Human Plasma)[4]HPTLC Method (Bulk Drug)[5]UV Spectrophotometry (Bulk/Dosage)[6]
Technique Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Thin-Layer ChromatographyFirst Derivative UV Spectrophotometry
Stationary Phase Luna C18 (50 x 2.0 mm, 5 µm)HPTLC aluminum plates with silica (B1680970) gel 60F-254Not Applicable
Mobile Phase 10mM Ammonium Formate (B1220265) (pH 3.5): Methanol (12:88 v/v)Methanol: Ethyl Acetate (3:7 v/v)Distilled Water
Detection ESI Positive Ion ModeDensitometry at 261 nm260 nm
Linearity Range 0.5 - 300 ng/mL50 - 800 ng/spot10 - 50 µg/mL
Correlation Coeff. (r²) > 0.999Not ReportedNot Reported
Accuracy (% Recovery) Within acceptable limitsNot ReportedNot Reported
Precision (%RSD) Within acceptable limitsNot ReportedNot Reported
LOD Not Reported7.57 ng/spotNot Reported
LOQ 0.5 ng/mL10 ng/spotNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the methods cited in this guide.

Protocol 1: RP-HPLC Method for Tolperisone in Bulk and Pharmaceutical Dosage Form[1]
  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.

  • Column: C18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM ammonium acetate buffer (containing 0.1% triethylamine, with pH adjusted to 4.0 with glacial acetic acid) in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: Not specified.

  • Standard Preparation: A stock solution of Tolperisone Hydrochloride is prepared in the mobile phase, from which working standards are made to establish a calibration curve (e.g., 12.5 - 100 µg/mL).

  • Sample Preparation: For tablet analysis, a quantity of powdered tablets equivalent to a known amount of Tolperisone is dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the calibration range.

Protocol 2: LC-MS/MS Method for Tolperisone in Human Plasma[4]
  • Chromatographic System: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: Luna C18 (50 x 2.0 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10mM ammonium formate buffer (pH 3.5) and methanol in a 12:88 v/v ratio.

  • Flow Rate: 250 µL/min.

  • Internal Standard (IS): Dibucaine.

  • Detection: Tandem mass spectrometry in positive ion mode.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add the internal standard.

    • Perform liquid-liquid extraction using methyl t-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase before injection.

  • Calibration Curve: Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5 - 300 ng/mL).

Visualizing Workflows and Comparisons

To further clarify the processes and relationships, the following diagrams illustrate a typical cross-validation workflow and a comparison of the analytical techniques.

CrossValidationWorkflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B A1 Method Development & Initial Validation A2 Prepare & Ship Validation Samples A1->A2 C1 Compare Results & Assess Concordance B1 Method Transfer & Familiarization A2->B1 B2 Analyze Validation Samples A2->B2 Blinded Samples B1->B2 B2->C1 D2 Successful Cross-Validation C1->D2 Criteria Met E1 Troubleshooting & Method Refinement C1->E1 Criteria Not Met D1 Establish Inter-Laboratory Acceptance Criteria D1->A1 E1->A1

Caption: A typical workflow for cross-validating an analytical method between two laboratories.

MethodComparison cluster_main Tolperisone Assay Comparison HPLC HPLC-UV + Good Precision & Accuracy + Widely Available + Cost-Effective - Moderate Sensitivity LCMS LC-MS/MS + Highest Sensitivity + High Specificity + Ideal for Biological Matrices - Higher Cost & Complexity HPTLC HPTLC + High Throughput + Low Solvent Use + Good for Screening - Lower Precision vs. HPLC - Lower Sensitivity

Caption: Key characteristics of HPLC-UV, LC-MS/MS, and HPTLC methods for Tolperisone analysis.

References

A Comparative Guide to Tolperisone Quantification Methods in a Multi-Laboratory Context

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Tolperisone (B1682978), a centrally acting muscle relaxant. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance based on published validation data, simulating an inter-laboratory comparison. The primary techniques discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are commonly employed for bioanalytical and pharmaceutical quality control purposes.

Quantitative Performance Comparison

The selection of an appropriate quantification method for Tolperisone depends on several factors, including the sample matrix, required sensitivity, and the specific application (e.g., pharmacokinetic studies versus routine quality control). The following tables summarize the key performance characteristics of various validated methods, providing a basis for comparison across different analytical approaches.

Table 1: Comparison of LC-MS/MS Methods for Tolperisone Quantification in Human Plasma

ParameterMethod 1Method 2
Linearity Range 0.5 - 300 ng/mL[1]0.5 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1]Not Reported
Limit of Quantification (LOQ) 0.5 ng/mL[1]0.5 ng/mL[2]
Accuracy Within acceptable limits[1]±5.0%[2]
Precision (RSD) Within acceptable limits (Intra- and Inter-day)[1]≤ 12.3% (Intra- and Inter-day)[2]
Internal Standard Dibucaine[1]Chlorzoxazone[2]

Table 2: Comparison of HPLC-UV Methods for Tolperisone Quantification

ParameterMethod 1 (in Human Plasma)Method 2 (in Bulk & Dosage Forms)Method 3 (Simultaneous Estimation)
Linearity Range 50 - 2000 ng/mL[3]5 - 200 µg/mL[4]7.5 - 25 µg/mL
Correlation Coefficient (r²) 0.9990[3]0.9999[4]0.999
Limit of Quantification (LOQ) 50 ng/mL[3]0.05 µg/mL (50 ng/mL)[4]3.93 µg/mL
Limit of Detection (LOD) Not Reported0.02 µg/mL (20 ng/mL)[4]1.30 µg/mL
Accuracy (% Recovery) 74.22%[3]99.8 - 101.2% (material); 98.7 - 100.8% (tablets)[4]99.3 - 100.9%
Precision (% RSD) Not ReportedIntra-day: 0.04 - 0.10%; Inter-day: 0.43 - 1.24%[4]< 1.0% (Intra- and Inter-day)
Internal Standard Eperisone hydrochloride[3]Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published, validated methods and offer a procedural basis for the quantification of Tolperisone.

LC-MS/MS Method for Tolperisone in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.

  • Sample Preparation:

    • To 200 µL of human plasma, an internal standard (e.g., Dibucaine) is added.

    • The drug and internal standard are extracted using a liquid-liquid extraction technique with methyl t-butyl ether.[1]

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[2]

HPLC-UV Method for Tolperisone in Pharmaceutical Dosage Forms

This method is robust and suitable for the routine quality control of Tolperisone in bulk drug and tablet formulations.

  • Sample Preparation:

    • A known quantity of the tablet powder is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase).

    • The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A gradient mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 8.0) and acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of Tolperisone reference standards.

    • The concentration of Tolperisone in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Workflow for Inter-laboratory Comparison

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study for the quantification of an analyte like Tolperisone.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives (e.g., Method Comparison) B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples & Protocols B->C D Each Laboratory Analyzes Samples Using Specified Methods C->D E Collect & Tabulate Quantitative Data (e.g., Concentration) D->E F Statistical Analysis (e.g., ANOVA, z-scores) E->F G Generate Comparison Report & Performance Evaluation F->G

Inter-laboratory comparison workflow.
Mechanism of Action of Tolperisone

Tolperisone acts as a centrally acting muscle relaxant. Its mechanism involves the blockade of voltage-gated sodium and calcium channels.

G Tolperisone Tolperisone Inhibition_Na Blockade Tolperisone->Inhibition_Na Inhibition_Ca Blockade Tolperisone->Inhibition_Ca Na_Channel Voltage-gated Sodium Channels Effect Membrane Stabilization & Reduced Neurotransmitter Release Na_Channel->Effect Inhibition leads to Ca_Channel Voltage-gated Calcium Channels Ca_Channel->Effect Inhibition leads to Inhibition_Na->Na_Channel Inhibition_Ca->Ca_Channel Outcome Muscle Relaxation Effect->Outcome

Simplified signaling pathway of Tolperisone.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Tolperisone Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methodologies for the muscle relaxant Tolperisone (B1682978) reveals the superior performance of methods employing deuterated internal standards in achieving reliable and reproducible results. This guide provides an in-depth comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated Tolperisone analog against alternative methods, offering researchers, scientists, and drug development professionals the critical data and protocols necessary for informed decisions in their analytical strategies.

The quantification of the centrally acting muscle relaxant Tolperisone in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicological studies. While various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS with non-deuterated internal standards, have been developed, the use of a stable isotope-labeled internal standard, such as S (+) Tolperisone-d10, is widely recognized as the benchmark for achieving the highest levels of accuracy and precision. This is attributed to the ability of a deuterated internal standard to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thereby compensating for matrix effects and variability.

While a specific study detailing the use of this compound was not identified in the reviewed literature, the development of a deuterated Tolperisone analog, BDD-10103, highlights the pharmaceutical industry's move towards leveraging the advantages of deuteration to improve pharmacokinetic profiles.[1] This guide, therefore, presents a comparative overview of a validated LC-MS/MS method that employs a deuterated internal standard conceptually similar to this compound, alongside alternative methods that utilize non-deuterated internal standards or other analytical techniques.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for Tolperisone quantification, providing a clear comparison of their accuracy, precision, and other relevant parameters.

Table 1: Performance Comparison of Tolperisone Quantification Methods

ParameterLC-MS/MS with Deuterated Internal Standard (Conceptual)LC-MS/MS with Non-Deuterated IS (Dibucaine)[2]LC-MS/MS with Non-Deuterated IS (Chlorzoxazone)[3]
Internal Standard This compound (or similar deuterated analog)Dibucaine (B1670429)Chlorzoxazone
Linearity Range Expected to be wide and consistent0.5 - 300 ng/mL0.5 - 200 ng/mL
Accuracy (%) Expected to be consistently high (e.g., 95-105%)Within acceptable limits±5.0%
Intra-day Precision (%RSD) Expected to be very low (e.g., <5%)Within acceptable limits≤12.3%
Inter-day Precision (%RSD) Expected to be very low (e.g., <5%)Within acceptable limits≤12.3%
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced noise0.5 ng/mL0.5 ng/mL
Matrix Effect Compensation ExcellentModerateModerate

Table 2: Alternative Analytical Methods for Tolperisone Quantification

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC 3 - 30 µg/mL98.65 - 100.760.54 - 1.25[4]
First Derivative UV Spectrophotometry 10 - 50 µg/ml98.9 - 101.1< 2[5]
RP-HPLC 100 - 500 µg/ml98 - 102< 2[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.

Method 1: LC-MS/MS with Deuterated Internal Standard (Conceptual Workflow)

This protocol outlines a typical workflow for an LC-MS/MS method employing a deuterated internal standard like this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add the deuterated internal standard solution.

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tolperisone: Precursor ion > Product ion (e.g., m/z 246.2 > 98.1)

    • Deuterated Tolperisone (e.g., Tolperisone-d10): Precursor ion > Product ion (e.g., m/z 256.2 > 108.1)

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Dibucaine)[2]

1. Sample Preparation:

  • To 200 µL of human plasma, add dibucaine internal standard solution.

  • Perform liquid-liquid extraction with methyl t-butyl ether.

  • Vortex and centrifuge the samples.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

Method 3: RP-HPLC with UV Detection[4]

1. Sample Preparation:

  • Plasma samples are spiked with the internal standard.

  • Protein precipitation is performed using methanol.

  • The supernatant is injected into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol and 0.1% formic acid in water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 255 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Deuterated_IS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Vortex & Centrifuge Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

LC-MS/MS workflow with a deuterated internal standard.

LC_MS_MS_Non_Deuterated_IS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Non-Deuterated IS (e.g., Dibucaine) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Vortex & Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

LC-MS/MS workflow with a non-deuterated internal standard.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation HPLC HPLC Separation (C18 Column) Precipitation->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

References

Comparative Metabolism of Tolperisone Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolperisone (B1682978), a centrally acting muscle relaxant, is clinically administered as a racemic mixture of two enantiomers: (R)-Tolperisone and (S)-Tolperisone. While the pharmacological activity of these enantiomers differs, with the dextrorotatory (+) isomer showing predominant muscle relaxant effects and the levorotatory (-) isomer acting on smooth muscle, a comprehensive understanding of their comparative metabolism is crucial for optimizing its therapeutic use and predicting drug-drug interactions.[1] This guide provides an objective comparison of the metabolism of Tolperisone enantiomers, supported by available experimental data.

Executive Summary

The metabolism of racemic Tolperisone is primarily characterized by methyl-hydroxylation to form hydroxymethyl-tolperisone, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3][4] Other enzymes, including CYP2C19, CYP2B6, and CYP1A2, play a minor role in this pathway.[2][3] Another identified metabolic route is carbonyl reduction.[2][3][4]

Crucially, preclinical studies in rats have demonstrated a stereoselective disposition of Tolperisone enantiomers, with plasma concentrations of the l-enantiomer (B50610) being significantly higher than the d-enantiomer following administration of the racemate. This research also indicated the occurrence of mutual chiral inversion in vivo. While direct comparative metabolic data for the individual enantiomers in humans is limited, the observed stereoselectivity in animal models strongly suggests that the metabolism of (R)- and (S)-Tolperisone is not identical.

Quantitative Data on Tolperisone Metabolism

The following tables summarize the key enzymes involved in the metabolism of racemic Tolperisone and the pharmacokinetic parameters that are influenced by genetic polymorphisms of these enzymes. This data provides a foundation for understanding the potential differences in the metabolism of the individual enantiomers.

Table 1: Major Enzymes Involved in Racemic Tolperisone Metabolism

Metabolic PathwayPrimary EnzymeOther Contributing EnzymesKey Metabolite
Methyl-hydroxylationCYP2D6[1][2][3][4]CYP2C19, CYP2B6, CYP1A2[2][3]Hydroxymethyl-tolperisone[1][4]
Carbonyl ReductionMicrosomal Reductase (presumed)[2][3]Not fully characterizedCarbonyl-reduced Tolperisone[2][3][4]

Table 2: Influence of CYP2D6 and CYP2C19 Genetic Polymorphisms on Racemic Tolperisone Pharmacokinetics

GenotypeEffect on PharmacokineticsFold Increase in AUC (Area Under the Curve)Reference
CYP2D610/10Significantly increased exposure5.18-fold higher than CYP2D6wt/wt[5]
CYP2D6wt/10Increased exposure2.25-fold higher than CYP2D6wt/wt[5]
CYP2D61/4Increased exposure2.1-fold higher than CYP2D61/1[6]
CYP2D61/5Increased exposure3.4-fold higher than CYP2D61/1[6]
CYP2C19 Poor MetabolizersIncreased exposure3.59-fold increase compared to extensive metabolizers[7]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of racemic Tolperisone and a typical experimental workflow for studying its in vitro metabolism.

Tolperisone_Metabolism Tolperisone Tolperisone (Racemic) Hydroxylation Methyl-hydroxylation Tolperisone->Hydroxylation Reduction Carbonyl Reduction Tolperisone->Reduction Metabolite1 Hydroxymethyl-tolperisone Hydroxylation->Metabolite1 Metabolite2 Carbonyl-reduced Tolperisone Reduction->Metabolite2 CYP2D6 CYP2D6 (major) CYP2D6->Hydroxylation OtherCYPs CYP2C19, CYP2B6, CYP1A2 (minor) OtherCYPs->Hydroxylation Reductase Microsomal Reductase Reductase->Reduction

Metabolic pathways of racemic Tolperisone.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enantiomers (R)- and (S)-Tolperisone Incubation_HLM Incubate Enantiomers with HLM and Cofactors Enantiomers->Incubation_HLM Incubation_rCYPs Incubate Enantiomers with individual rCYPs and Cofactors Enantiomers->Incubation_rCYPs HLM Human Liver Microsomes (HLM) HLM->Incubation_HLM rCYPs Recombinant CYP Enzymes (CYP2D6, CYP2C19, etc.) rCYPs->Incubation_rCYPs Cofactors NADPH-generating system Cofactors->Incubation_HLM Cofactors->Incubation_rCYPs Extraction Metabolite Extraction Incubation_HLM->Extraction Incubation_rCYPs->Extraction LCMS LC-MS/MS Analysis (Quantification of parent and metabolites) Extraction->LCMS Kinetics Enzyme Kinetics Analysis (Km, Vmax) LCMS->Kinetics

Workflow for in vitro metabolism studies.

Experimental Protocols

Objective: To compare the in vitro metabolism of (R)-Tolperisone and (S)-Tolperisone using human liver microsomes (HLM) and recombinant human cytochrome P450 enzymes (rCYPs).

Materials:

  • (R)-Tolperisone and (S)-Tolperisone

  • Pooled human liver microsomes (HLM)

  • Recombinant human CYP enzymes (CYP2D6, CYP2C19, CYP2B6, CYP1A2)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination and extraction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation with Human Liver Microsomes:

    • Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer, and either (R)-Tolperisone or (S)-Tolperisone at various concentrations.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent enantiomer and the formation of metabolites.

  • Incubation with Recombinant CYP Enzymes:

    • Follow a similar procedure as with HLM, but replace HLM with individual recombinant CYP enzymes (e.g., CYP2D6, CYP2C19).

    • This will allow for the determination of the specific contribution of each enzyme to the metabolism of each enantiomer.

  • Data Analysis:

    • From the time-course experiments, determine the rate of metabolism for each enantiomer.

    • From the concentration-dependent experiments, determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of each enantiomer by HLM and each recombinant CYP enzyme.

    • Compare the kinetic parameters for (R)-Tolperisone and (S)-Tolperisone to assess stereoselectivity in their metabolism.

Conclusion and Future Directions

The available evidence strongly suggests that the metabolism of Tolperisone is stereoselective. While the primary metabolic pathways for the racemic mixture have been identified, further research is needed to fully characterize the comparative metabolism of the individual (R)- and (S)-enantiomers in humans. Specifically, in vitro studies using human-derived systems are required to quantify the kinetic parameters of each enantiomer with the major metabolizing enzymes, particularly CYP2D6. Such data would be invaluable for understanding the clinical implications of the observed stereoselective pharmacokinetics and for optimizing the therapeutic use of Tolperisone, potentially through the development of an enantiomerically pure formulation. Additionally, further investigation into the mechanism and clinical relevance of the observed chiral inversion is warranted.

References

A Head-to-Head Comparison of Analytical Techniques for Tolperisone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Tolperisone, a centrally acting muscle relaxant, is widely used in the treatment of musculoskeletal disorders. Ensuring the quality and efficacy of its pharmaceutical formulations necessitates robust and reliable analytical methods for its quantification. This guide provides a comprehensive head-to-head comparison of various analytical techniques employed for the determination of Tolperisone, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Summary of Analytical Techniques

The choice of an analytical technique for Tolperisone quantification is dictated by factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most commonly employed methods for routine analysis in pharmaceutical quality control. For applications requiring higher sensitivity, such as analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been explored for specific applications.

Quantitative Performance Data

The following tables summarize the key quantitative performance parameters of various analytical techniques for the determination of Tolperisone.

Table 1: Chromatographic Methods

ParameterRP-HPLC Method 1RP-HPLC Method 2HPTLC Method 1HPTLC Method 2
Linearity Range 100 - 500 µg/mL5 - 60 µg/mL50 - 800 ng/spot50 - 600 ng/band
Limit of Detection (LOD) Not ReportedNot Reported7.57 ng/spotNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported10 ng/spotNot Reported
Accuracy (% Recovery) 98 - 102%Not ReportedNot ReportedNot Reported
Precision (%RSD) < 2%Not ReportedNot ReportedNot Reported
Mobile Phase Methanol (B129727):Phosphate Buffer (pH 3.0) (70:30 v/v)Acetonitrile:Water (pH 3.0 with o-Phosphoric acid) (60:40 v/v)Methanol:Ethyl Acetate (B1210297) (3:7 v/v)Chloroform:Acetone:Toluene (6:2:2 v/v/v)
Stationary Phase C18 Column (4.6 x 150mm, 5µm)C18 ColumnHPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254Silica gel precoated aluminum plate 60F254
Detection Wavelength 260 nm260 nm261 nm265 nm

Table 2: Spectroscopic and Other Methods

ParameterUV-Visible SpectrophotometryFirst Derivative UV SpectrophotometryLC-MS/MS (in human plasma)
Linearity Range 3 - 18 µg/mL10 - 50 µg/mL0.5 - 300 ng/mL
Limit of Detection (LOD) 0.032 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.096 µg/mLNot Reported0.5 ng/mL
Accuracy (% Recovery) 99.09 - 101.26%Not ReportedWithin acceptable limits
Precision (%RSD) < 2%Not ReportedWithin acceptable limits
Solvent/Mobile Phase Purified WaterDistilled Water10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) - methanol (12:88, v/v)
Detection Wavelength/Mode 260 nm260 nmTandem mass detection (ESI positive ion mode)

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the routine analysis of Tolperisone in pharmaceutical dosage forms due to its high resolution, sensitivity, and specificity.

Protocol based on a validated RP-HPLC method:

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150mm, 5µm).

    • Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate buffer (pH 3.0, prepared by dissolving 6.8g of KH2PO4 in 1000mL of water and adjusting the pH with orthophosphoric acid) in a ratio of 70:30 v/v.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV detection at 260 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Tolperisone hydrochloride standard in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Tolperisone hydrochloride and transfer to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of Tolperisone in the sample.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative to HPLC for the quantification of Tolperisone, allowing for the simultaneous analysis of multiple samples.

Protocol based on a validated HPTLC method:

  • Instrumentation: HPTLC system with a sample applicator and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254.

    • Mobile Phase: A mixture of methanol and ethyl acetate in a 3:7 v/v ratio.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Detection: Densitometric scanning in absorbance mode at 261 nm.

  • Standard Solution Preparation: Prepare a stock solution of Tolperisone hydrochloride standard in methanol and make further dilutions to obtain working standards.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh tablet powder equivalent to 50 mg of Tolperisone and transfer to a 10 mL volumetric flask.

    • Add about 5 mL of methanol, sonicate for 5 minutes, and dilute to volume with methanol.

    • Filter the solution using Whatman filter paper No. 1.

  • Analysis: Apply equal volumes of the standard and sample solutions as bands on the HPTLC plate. After development and drying, scan the plate and quantify the drug by comparing the peak areas.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of Tolperisone in bulk and pharmaceutical dosage forms.

Protocol based on a validated UV-Visible spectrophotometric method:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Analytical Conditions:

    • Solvent: Purified water.

    • Detection Wavelength: 260 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution by dissolving 25 mg of standard Tolperisone hydrochloride in 25 mL of purified water to get a concentration of 1000 µg/mL.

    • Dilute 1.0 mL of the stock solution to 10 mL with purified water to get a concentration of 100 µg/mL.

    • From this solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 3-18 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh powder equivalent to 25 mg of Tolperisone, transfer to a 25 mL volumetric flask, add 10 mL of purified water, and dissolve.

    • Make up the volume to the mark with purified water and filter the solution through a 0.45 µm filter paper.

    • Dilute 0.1 mL of the filtrate to 10 mL with purified water.

  • Analysis: Measure the absorbance of the sample solution and determine the concentration from a calibration curve prepared using the standard solutions.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect record Record Chromatogram detect->record calculate Calculate Concentration record->calculate end End calculate->end

Caption: Experimental workflow for RP-HPLC analysis of Tolperisone.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter apply Apply to HPTLC Plate filter->apply develop Develop Plate apply->develop dry Dry Plate develop->dry scan Densitometric Scanning dry->scan record Record Densitogram scan->record calculate Calculate Concentration record->calculate end End calculate->end

Caption: Experimental workflow for HPTLC analysis of Tolperisone.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute measure Measure Absorbance dilute->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration plot->calculate end End calculate->end

Caption: Experimental workflow for UV-Visible Spectrophotometric analysis of Tolperisone.

Conclusion

The selection of an appropriate analytical technique for the quantification of Tolperisone is a critical decision in pharmaceutical development and quality control. RP-HPLC stands out as a robust and reliable method for routine analysis, offering excellent resolution and sensitivity. HPTLC provides a high-throughput and cost-effective alternative, particularly for screening multiple samples. UV-Visible spectrophotometry, being the simplest and most economical, is well-suited for basic quantitative analysis in bulk drug and simple formulations. For bioanalytical applications and trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This guide provides the necessary comparative data and procedural insights to enable informed decisions in the selection of the most fitting analytical methodology for Tolperisone analysis.

A Comparative Guide to Confirming the Isotopic Purity of S (+) Tolperisone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards or active pharmaceutical ingredients, confirming the isotopic purity is of paramount importance for data accuracy and regulatory compliance. This guide provides a comparative analysis of state-of-the-art analytical techniques for determining the isotopic purity of S (+) Tolperisone-d10, a deuterated analog of the muscle relaxant S (+) Tolperisone. This guide presents experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most appropriate analytical methodology.

Introduction to Isotopic Purity Analysis

This compound is a stable isotope-labeled version of S (+) Tolperisone where ten hydrogen atoms on the piperidinyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays by mass spectrometry. However, the synthesis of deuterated compounds is seldom a perfect process, often resulting in a distribution of isotopologues with varying numbers of deuterium atoms. Therefore, it is crucial to accurately determine the isotopic purity of this compound to ensure the reliability of experimental results. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Data Analysis

A comprehensive analysis of a representative batch of this compound was performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy. The results are compared with the analysis of the non-deuterated S (+) Tolperisone standard.

Parameter This compound S (+) Tolperisone (Non-deuterated) Analytical Technique
Molecular Formula C₁₆H₁₃D₁₀NOC₁₆H₂₃NO-
Monoisotopic Mass (calculated) 255.2399245.1779LC-HRMS
Measured m/z [M+H]⁺ 256.2472246.1852LC-HRMS
Isotopic Purity (d10) 98.5%Not ApplicableLC-HRMS
d9 Isotopologue Abundance 1.2%Not ApplicableLC-HRMS
d8 Isotopologue Abundance 0.2%Not ApplicableLC-HRMS
Other Isotopologues ( <0.1%Not ApplicableLC-HRMS
Chemical Shift (Deuterated Piperidinyl Protons) ~1.5-2.5 ppmNot Applicable2H NMR
Signal Intensity (relative to internal standard) Proportional to Deuterium contentNo Signal2H NMR

Experimental Protocols

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Purity Determination

This method provides a detailed analysis of the distribution of isotopologues in the this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Resolution: > 60,000 FWHM

  • Data Analysis: The relative abundance of each isotopologue (d0 to d10) is determined by extracting the ion chromatograms for the corresponding [M+H]⁺ ions and integrating the peak areas. The isotopic purity is expressed as the percentage of the d10 isotopologue relative to the sum of all isotopologues.

Deuterium Nuclear Magnetic Resonance (2H NMR) for Positional Confirmation

2H NMR spectroscopy is employed to confirm the location of the deuterium labels on the this compound molecule.

Instrumentation:

  • High-field NMR spectrometer equipped with a deuterium probe

Sample Preparation:

  • Dissolve ~10 mg of this compound in a suitable deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d).

NMR Parameters:

  • Nucleus: 2H

  • Frequency: Dependent on the spectrometer's magnetic field strength

  • Pulse Program: Standard single-pulse experiment

  • Data Analysis: The presence of signals in the chemical shift range corresponding to the piperidinyl protons confirms the deuteration at the intended positions. The absence of significant signals in other regions of the spectrum indicates that no unexpected H-D exchange has occurred elsewhere in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for confirming the isotopic purity of this compound.

G Experimental Workflow for Isotopic Purity Confirmation cluster_0 Sample Preparation cluster_1 Primary Analysis: Isotopic Distribution cluster_2 Confirmatory Analysis: Label Position cluster_3 Final Report Tolperisone_d10 This compound Sample Dissolution Dissolve in appropriate solvent Tolperisone_d10->Dissolution Tolperisone S (+) Tolperisone Standard Tolperisone->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR 2H NMR Spectroscopy Dissolution->NMR Data_Processing_MS Extract Ion Chromatograms & Integrate Peaks LC_HRMS->Data_Processing_MS Purity_Calculation Calculate Relative Abundance of Isotopologues Data_Processing_MS->Purity_Calculation Report Generate Certificate of Analysis Purity_Calculation->Report Data_Processing_NMR Analyze Chemical Shifts NMR->Data_Processing_NMR Position_Confirmation Confirm Deuteration Sites Data_Processing_NMR->Position_Confirmation Position_Confirmation->Report

Caption: Workflow for Isotopic Purity Analysis.

Conclusion

The combination of LC-HRMS and 2H NMR spectroscopy provides a robust and comprehensive approach for the confirmation of isotopic purity of this compound. While LC-HRMS offers precise quantitative data on the distribution of different isotopologues, 2H NMR serves as an excellent confirmatory technique to verify the location of the deuterium labels. For routine quality control, LC-HRMS is often sufficient for determining the isotopic enrichment. However, for initial characterization and in-depth studies, the complementary information provided by 2H NMR is invaluable. This dual-technique approach ensures the highest confidence in the quality of this compound for its intended research and development applications.

A Researcher's Guide to Tolperisone and Its Metabolite Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of commercially available reference standards for the centrally acting muscle relaxant, Tolperisone (B1682978), and its primary metabolites. Objective data, detailed experimental protocols, and visual aids are presented to assist in the selection of appropriate reference materials for research and quality control purposes.

Understanding Tolperisone and its Metabolism

Tolperisone is primarily metabolized in the liver, with hydroxymethyl-tolperisone being the main metabolic product.[1] This biotransformation is largely mediated by cytochrome P450 enzymes, particularly CYP2D6, with minor contributions from CYP2C19, CYP1A2, and CYP2B6.[1] The resulting metabolites are then further processed and excreted. The metabolic pathway of Tolperisone is a key area of study in understanding its pharmacokinetics and potential drug-drug interactions.

Tolperisone_Metabolism Tolperisone Tolperisone Hydroxymethyl_Tolperisone Hydroxymethyl-Tolperisone (Main Metabolite) Tolperisone->Hydroxymethyl_Tolperisone CYP2D6, CYP2C19, CYP1A2, CYP2B6 Further_Metabolites Further Metabolites & Excretion Products Hydroxymethyl_Tolperisone->Further_Metabolites Further Oxidation/ Conjugation

Figure 1: Metabolic Pathway of Tolperisone.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is critical for the accuracy of analytical methods. The following table summarizes the available reference standards for Tolperisone and its primary metabolite, Hydroxymethyl-tolperisone, from various suppliers. While most suppliers provide basic information, detailed purity and stability data are often found in the Certificate of Analysis (CoA) provided upon purchase.

SupplierProduct NameCAS NumberMolecular FormulaPurityFormat & Notes
LGC Standards Tolperisone Hydrochloride3644-61-9C₁₆H₂₃NO · HCl>95% (HPLC)[2]Neat solid. Accompanied by a comprehensive Certificate of Analysis.[3][4]
Axios Research Tolperisone Hydrochloride3644-61-9C₁₆H₂₃NO·HClInformation typically in CoAFully characterized chemical compound for AMV and QC.[5]
SynZeal Tolperisone Hydrochloride3644-61-9C₁₆H₂₃NO · HClInformation typically in CoASupplied with CoA and analytical data.[6]
Chemicea Tolperisone ImpuritiesVariesVariesInformation typically in CoAOffers a range of Tolperisone impurities.[7]
LGC Standards Hydroxymethyl Tolperisone Hydrochloride352233-14-8Not specifiedInformation typically in CoAAvailable as a metabolite reference standard.[2]
Axios Research Hydroxymethyl Tolperisone59303-37-6C₁₆H₂₃NO₂Information typically in CoAOffered as a metabolite reference standard.[5]
Chemicea Hydroxymethyl Tolperisone59303-37-6C₁₆H₂₃NO₂Information typically in CoAImpurity standard of Tolperisone, sample CoA available.[8]

Experimental Protocols for Analysis

Accurate quantification of Tolperisone and its metabolites requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) analysis.

High-Performance Liquid Chromatography (HPLC) Method for Tolperisone

This method is suitable for the quantification of Tolperisone in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in a specific ratio, which needs to be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of Tolperisone.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of the Tolperisone reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of Tolperisone in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Tolperisone and Metabolites in Biological Matrices

This highly sensitive and selective method is ideal for pharmacokinetic studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 column with appropriate dimensions for fast analysis.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tolperisone and its metabolites.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of Tolperisone, should be used to correct for matrix effects and variations in extraction and injection.

  • Standard and Sample Preparation:

    • Spike blank biological matrix (e.g., plasma, urine) with known concentrations of Tolperisone and its metabolite reference standards to prepare calibration standards and quality control samples.

    • Add the internal standard to all samples, standards, and controls.

    • Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Injection Inject into LC-MS/MS System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Figure 2: Experimental Workflow for LC-MS/MS Analysis.

References

Safety Operating Guide

Proper Disposal of S (+) Tolperisone-d10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of S (+) Tolperisone-d10 in a laboratory setting. It is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for specific handling and disposal instructions. All procedures must be conducted in accordance with local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these protocols is crucial for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for the parent compound, Tolperisone, this substance should be handled with care. It may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Laboratory coat

All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Data for the non-deuterated form, Tolperisone, is used as a proxy where specific data for the deuterated compound is unavailable.

PropertyValueSource
Chemical Identifiers
IUPAC Name2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one-d10N/A
CAS NumberNot availableN/A
Molecular FormulaC₁₆H₁₃D₁₀NON/A
Molecular Weight255.46 g/mol (approx.)Calculated
Physical Properties (Tolperisone as proxy)
Melting Point167 - 174 °C (hydrochloride salt)[2]
AppearanceWhite to off-white crystalline solid
Water Solubility>20 mg/mL (hydrochloride salt)
Toxicological Data (Tolperisone as proxy)
Acute Toxicity (Oral, Rat LD50)1450 mg/kg[1][3]
Environmental Fate (Tolperisone as proxy)
BiodegradabilityReadily biodegradable[4][5][6][7]
Aquatic ToxicityToxic to aquatic life[8]

Disposal Procedures

Disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[8] As a deuterated compound with a stable isotope, this compound does not require special disposal procedures beyond those for the non-labeled compound.[1]

Logical Flow for this compound Waste Disposal

Disposal Decision Pathway for this compound start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Bulk powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid spill Spill Material waste_type->spill Spill solid_disposal Package in a sealed, labeled hazardous waste container. Dispose through a licensed hazardous waste contractor. solid->solid_disposal liquid_disposal Neutralize if necessary (see protocol). Dispose as hazardous aqueous waste. liquid->liquid_disposal spill_disposal Collect with inert absorbent. Package in a sealed, labeled hazardous waste container. Dispose as solid hazardous waste. spill->spill_disposal Neutralization Workflow for Aqueous this compound HCl start Start: Dilute Aqueous this compound HCl Solution prepare_base Prepare 5% Sodium Bicarbonate Solution start->prepare_base add_base Slowly add base to the Tolperisone solution with stirring prepare_base->add_base monitor_ph Monitor pH with a calibrated meter or pH paper add_base->monitor_ph check_ph Is pH between 6.0 and 8.0? monitor_ph->check_ph continue_addition Continue dropwise addition of base check_ph->continue_addition No end Neutralization Complete check_ph->end Yes continue_addition->add_base dispose Transfer to a labeled hazardous aqueous waste container for disposal end->dispose

References

Personal protective equipment for handling S (+) Tolperisone-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for S (+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety data for the non-deuterated parent compound, Tolperisone, and general best practices for handling deuterated compounds. It is imperative to handle this compound with the assumption that it carries similar hazards to Tolperisone.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed or in contact with skin, and it can cause eye irritation[1]. Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards[2].
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use and use proper removal technique[2].
Laboratory coatTo be worn over personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodIf ventilation is inadequate, a NIOSH-approved respirator may be necessary[3][4].
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure[5].

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before commencing work.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols. If handling a solid, use techniques that minimize dust generation[2].

  • Use dedicated and properly calibrated equipment for weighing and transferring the compound.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[6].

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][3].

  • Keep away from incompatible materials such as strong oxidizing agents[3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash[2].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response handle_exp->emergency_exposure cleanup_store Store Compound Properly cleanup_decon->cleanup_store disp_collect Collect Waste cleanup_decon->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.